Product packaging for 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride(Cat. No.:CAS No. 4762-22-5)

1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride

Cat. No.: B1281038
CAS No.: 4762-22-5
M. Wt: 219.71 g/mol
InChI Key: LMZQPVYGDQEUAO-UHFFFAOYSA-N
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Description

1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride is a useful research compound. Its molecular formula is C8H18ClN5 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyclohexylbiguanide monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClN5 B1281038 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride CAS No. 4762-22-5

Properties

CAS No.

4762-22-5

Molecular Formula

C8H18ClN5

Molecular Weight

219.71 g/mol

IUPAC Name

1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride

InChI

InChI=1S/C8H17N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h6H,1-5H2,(H6,9,10,11,12,13);1H

InChI Key

LMZQPVYGDQEUAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(N)N=C(N)N.Cl

Other CAS No.

4762-22-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Proguanil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride, commonly known as Proguanil Hydrochloride. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

Proguanil hydrochloride is a synthetic biguanide derivative of pyrimidine used as a prophylactic antimalarial drug.[1][2] It is a white, crystalline powder that is odorless and has a bitter taste.[3]

The following table summarizes the key chemical and physical properties of Proguanil Hydrochloride.

PropertyValueReference(s)
IUPAC Name (1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride[2][4]
Synonyms Proguanil HCl, Chlorguanide Hydrochloride, Paludrine[2][5]
CAS Number 637-32-1[2][4][6]
Molecular Formula C₁₁H₁₇Cl₂N₅[2][4]
Molecular Weight 290.19 g/mol [2][3]
Melting Point 249-251 °C[5]
Boiling Point 402.7 °C at 760 mmHg[5]
Solubility Soluble in ethanol (95%); slightly soluble in water; practically insoluble in chloroform and ether.[3]
Appearance White, crystalline powder[3]

Mechanism of Action: A Prodrug Approach to Malaria Prophylaxis

Proguanil is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form.[7] The primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway of malaria parasites.[8]

The metabolic activation of proguanil to its active metabolite, cycloguanil, is carried out by cytochrome P450 enzymes in the liver, primarily CYP2C19.[7][9] Cycloguanil then selectively inhibits the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) of the Plasmodium parasite.[2] This inhibition blocks the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication, ultimately leading to the parasite's death.[1]

The following diagram illustrates the metabolic activation and mechanism of action of Proguanil.

Proguanil_Mechanism Mechanism of Action of Proguanil Hydrochloride Proguanil Proguanil (1-carbamimidoyl-2-cyclohexylguanidine) Liver Liver (Metabolism) Proguanil->Liver CYP2C19 Cycloguanil Cycloguanil (Active Metabolite) Liver->Cycloguanil Metabolic Activation DHFR Plasmodium DHFR-TS (Dihydrofolate Reductase-Thymidylate Synthase) Cycloguanil->DHFR Inhibits Folate_Pathway Folate Synthesis Pathway DNA_Synthesis DNA Synthesis & Cell Multiplication DHFR->DNA_Synthesis Catalyzes step in Folate_Pathway->DNA_Synthesis Essential for Parasite_Death Parasite Death DNA_Synthesis->Parasite_Death Disruption leads to

Caption: Metabolic activation of Proguanil and inhibition of the parasite's DHFR enzyme.

Experimental Protocols

This section details common experimental protocols for the synthesis and analysis of Proguanil Hydrochloride.

Synthesis of Proguanil Hydrochloride

A common method for the synthesis of Proguanil hydrochloride involves the reaction of p-chlorophenyl cyanoguanidine with isopropylamine in the presence of a metal salt catalyst.[10][11]

Materials:

  • p-chlorophenyl cyanoguanidine

  • Isopropylamine

  • Copper sulfate pentahydrate

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure: [10]

  • Stir a mixture of p-chlorophenyl cyanoguanidine in ethanol and water at 25-35°C.

  • Add copper sulfate pentahydrate to the stirring solution.

  • Add isopropylamine to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, add water to the reaction mixture.

  • Add aqueous HCl solution to precipitate the proguanil complex.

  • Filter the complex and wash with water.

  • Suspend the complex in water and pass hydrogen sulfide gas to precipitate copper sulfide.

  • Filter the copper sulfide and wash with hot water.

  • Cool the filtrate and add aqueous sodium hydroxide solution to precipitate the proguanil base.

  • Filter the solid product, dry it, and then convert it to the hydrochloride salt by treatment with HCl.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the identification and quantification of Proguanil Hydrochloride in pharmaceutical dosage forms.[12][13][14]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm)

Chromatographic Conditions: [14]

  • Mobile Phase: A mixture of a buffer (e.g., 4.0 g of Hexane-1-sulphonic acid, sodium salt in a mixture of 790 mL water and 10 mL glacial acetic acid) and methanol in a ratio of 45:55 (v/v).[12]

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 254 nm[14]

  • Injection Volume: 20 µL

  • Run Time: 30 min

Standard Solution Preparation:

  • Accurately weigh 10 mg of Proguanil hydrochloride reference standard.

  • Dissolve in 70 mL of the mobile phase in a 100 mL volumetric flask.

  • Sonicate for 15 minutes.

  • Dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.

Sample Preparation (from tablets):

  • Weigh and finely powder twenty tablets.

  • Take an amount of powder equivalent to 10 mg of Proguanil hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add 70 mL of the mobile phase and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature.

  • Make up the volume with the mobile phase and mix.

  • Filter the solution through a 0.45 µm filter.

The following diagram outlines the general workflow for the RP-HPLC analysis of Proguanil Hydrochloride.

HPLC_Workflow RP-HPLC Analysis Workflow for Proguanil Hydrochloride cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Solution Preparation (100 µg/mL) Injection Inject 20 µL into HPLC System Standard_Prep->Injection Sample_Prep Tablet Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Proguanil HCl (Peak Area Comparison) Chromatogram->Quantification

Caption: General workflow for the quantitative analysis of Proguanil HCl by RP-HPLC.

This guide provides foundational technical information on 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride. For further details on specific applications, safety, and handling, consulting the primary literature and safety data sheets is recommended.

References

1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Cyclohexylbiguanide Hydrochloride

This technical guide provides a comprehensive overview of 1-cyclohexylbiguanide hydrochloride, also referred to by the user's nomenclature "1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride". The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Structure

The compound "this compound" is more systematically known as 1-cyclohexylbiguanide monohydrochloride .

  • IUPAC Name: 1-carbamimidamido-N-cyclohexylmethanimidamide hydrochloride

  • Synonyms: N-cyclohexylbiguanide hydrochloride, N-cyclohexyl-N'-(diaminomethylene)guanidine hydrochloride

  • CAS Number: 4762-22-5

  • Molecular Formula: C₈H₁₈ClN₅

  • Molecular Weight: 219.72 g/mol

Chemical Structure:

The structure consists of a biguanide backbone with a cyclohexyl substituent on one of the terminal nitrogen atoms. The hydrochloride salt form enhances its stability and solubility.

Chemical structure of 1-cyclohexylbiguanide

Physicochemical Properties

The following table summarizes the known and calculated physicochemical properties of 1-cyclohexylbiguanide hydrochloride.

PropertyValueSource
Melting Point 225-227 °C
Density (calculated) 1.38 g/cm³
Boiling Point (calculated) 374.2 °C at 760 mmHg
Flash Point (calculated) 180.1 °C
LogP (calculated) 2.81
Vapor Pressure (calculated) 0.0±0.8 mmHg at 25°C
Refractive Index (calculated) 1.656
Polar Surface Area 104 Ų
Rotatable Bond Count 2
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 2

Experimental Protocols

General Synthesis Protocol for 1-Substituted Biguanide Derivatives:

A common laboratory-scale synthesis involves the reaction of an appropriate amine with dicyandiamide in the presence of an acid.

  • Reactants:

    • Cyclohexylamine

    • Dicyandiamide (Cyanoguanidine)

    • Diluted Hydrochloric Acid

  • Procedure:

    • An equimolar amount of cyclohexylamine is dissolved in diluted hydrochloric acid.

    • An equimolar amount of dicyandiamide is added to the solution.

    • The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate (1-cyclohexylbiguanide hydrochloride) is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

  • Characterization: The final product should be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

The following diagram illustrates a generalized workflow for the synthesis and characterization of N-substituted biguanides.

G General Workflow for Synthesis and Characterization of N-Substituted Biguanides cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (Amine + Dicyandiamide + Acid) Reaction Reaction under Reflux Reactants->Reaction Heating Isolation Isolation (Filtration) Reaction->Isolation Cooling Purification Purification (Recrystallization) Isolation->Purification FinalProduct Pure 1-Cyclohexylbiguanide HCl Purification->FinalProduct NMR NMR Spectroscopy IR IR Spectroscopy MS Mass Spectrometry Purity Purity Analysis (e.g., HPLC) FinalProduct->NMR FinalProduct->IR FinalProduct->MS FinalProduct->Purity

Caption: A generalized workflow for the synthesis and characterization of N-substituted biguanides.

Biological Activity and Signaling Pathways

While specific data on the biological activity and associated signaling pathways of 1-cyclohexylbiguanide hydrochloride are limited in publicly accessible literature, the broader class of biguanides is well-known for its therapeutic applications. For instance, metformin, a dimethylbiguanide, is a first-line treatment for type 2 diabetes. Substituted biguanides have been investigated for their anti-diabetic properties. The mechanism of action for biguanides like metformin is complex, primarily involving the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Further research is required to elucidate the specific biological targets and mechanisms of action for 1-cyclohexylbiguanide hydrochloride.

Technical Whitepaper: 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document serves as a technical guide on the chemical compound 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride. Due to the limited availability of public information for this specific chemical entity, this paper will focus on the available data for structurally related and potentially relevant compounds. The primary challenge in compiling a comprehensive guide for "this compound" is the absence of a specific, publicly registered CAS number under this precise name. This suggests the compound may be novel, part of proprietary research, or referred to under a different nomenclature.

This guide will, therefore, present data on related guanidine-containing compounds to provide a foundational understanding of the potential characteristics of the requested molecule.

Physicochemical Properties of Related Guanidine Compounds

To infer potential properties of this compound, we can examine data for similar structures. The following table summarizes key physicochemical properties of two related dimethylguanidine compounds.

Property1-Carbamimidoyl-1,2-dimethylguanidine2-Carbamimidoyl-1,1-dimethylguanidine;hydrochloride
Molecular Formula C4H11N5C4H12ClN5
Molecular Weight 129.16 g/mol 165.62 g/mol
IUPAC Name 1-carbamimidoyl-1,2-dimethylguanidine2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride
CAS Number Not explicitly found, related to Metformin XR1115-70-4[1]
Topological Polar Surface Area 91.5 Ų91.5 Ų
Complexity 138136

Synthesis of Guanidine Derivatives

The synthesis of guanidine derivatives often involves the reaction of a primary amine with a cyanamide derivative. A representative protocol for the synthesis of a related N-substituted guanidine is provided below. This methodology could potentially be adapted for the synthesis of 1-carbamimidoyl-2-cyclohexylguanidine.

Experimental Protocol: Synthesis of N-Cyclohexyl-N'-(2-methylphenyl)guanidine[2]
  • Reaction Setup: A suspension of cyclohexylamine hydrochloride (2.28 mmol) and (2-methylphenyl)cyanamide (2.76 mmol) is prepared in dry chlorobenzene.

  • Heating: The reaction mixture is heated at 125-135°C for 4 hours.

  • Solvent Removal: The solvent is evaporated under vacuum with heating.

  • Extraction: The resulting residue is partitioned between dichloromethane (CH2Cl2) and 10% hydrochloric acid (HCl).

  • Basification: The aqueous extracts are made alkaline to a pH of 9-9.5.

  • Precipitation and Isolation: A white precipitate forms and is collected after standing at 4°C overnight.

  • Purification: The crude product is recrystallized twice from an ethanol/water mixture to yield the final product.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A Cyclohexylamine Hydrochloride D Heat at 125-135°C for 4h A->D B (2-methylphenyl)cyanamide B->D C Chlorobenzene (solvent) C->D E Evaporate Solvent D->E F Partition between CH2Cl2 and 10% HCl E->F G Basify Aqueous Layer (pH 9-9.5) F->G H Precipitate at 4°C G->H I Recrystallize from EtOH/H2O H->I J N-Cyclohexyl-N'-(2-methylphenyl)guanidine I->J

Caption: Workflow for the synthesis of a substituted guanidine.

Potential Biological Activity and Signaling Pathways

Guanidine-containing compounds are known to interact with a variety of biological targets. For instance, related molecules have shown activity as inhibitors of serine proteases. The potential mechanism of action could involve the guanidine moiety forming salt bridges with acidic residues in the enzyme's active site.

Hypothesized Enzyme Inhibition Pathway

The following diagram illustrates a generalized logical pathway for the inhibition of a target enzyme by a guanidine-containing inhibitor.

G cluster_binding Enzyme-Inhibitor Binding cluster_inhibition Consequence of Binding cluster_outcome Overall Outcome Inhibitor Guanidine Inhibitor Binding Inhibitor binds to active site Inhibitor->Binding Enzyme Target Enzyme (e.g., Serine Protease) Enzyme->Binding Conformation Conformational Change in Enzyme Binding->Conformation leads to Substrate_Block Substrate Access Blocked Binding->Substrate_Block results in Catalysis_Inhibit Catalytic Activity Inhibited Conformation->Catalysis_Inhibit Pathway_Modulation Modulation of Downstream Signaling Pathway Catalysis_Inhibit->Pathway_Modulation

Caption: Logical pathway of enzyme inhibition by a guanidine compound.

Conclusion

While a comprehensive technical profile for "this compound" cannot be provided at this time due to the lack of a specific CAS number and associated public data, this guide offers a starting point for researchers by presenting information on related compounds. The synthesis protocols and potential mechanisms of action described herein for similar guanidine derivatives can inform the design of future research and development involving this class of molecules. Further investigation is required to isolate, characterize, and assign a unique identifier to the specific compound of interest to facilitate more detailed and accurate technical documentation.

References

The Enigmatic Mechanism of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride: A Survey of Guanidine Derivative Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals delving into the pharmacological landscape of guanidine derivatives will find that while the specific mechanism of action for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride remains largely uncharacterized in publicly available scientific literature, the broader class of guanidine compounds exhibits a range of biological activities. This guide synthesizes the current understanding of guanidine derivatives, offering insights into their potential modes of action and the experimental contexts in which they have been studied.

Extensive searches for peer-reviewed articles and technical data on "1-carbamimidoyl-2-cyclohexylguanidine hydrochloride" have not yielded specific information regarding its mechanism of action, cellular targets, or quantitative pharmacological data. Therefore, this document will focus on the established and proposed mechanisms of action for structurally related guanidine and biguanide compounds to provide a foundational understanding for researchers.

Potential Mechanisms of Action for Guanidine Derivatives

The guanidinium group, with its positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore that interacts with various biological targets. The biological activities of guanidine derivatives are diverse, ranging from hypoglycemic effects to modulation of neurotransmitter release and receptor antagonism.

Inhibition of Cellular Respiration

A prominent and historically significant mechanism of action for certain guanidine derivatives, particularly biguanides like metformin, is the inhibition of cellular respiration. This is thought to occur through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP synthesis and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy metabolism.

A proposed model suggests that guanidine derivatives interfere with the transfer of high-energy bonds to adenosine diphosphate (ADP), consequently inhibiting oxygen uptake.[1] This disruption of oxidative phosphorylation can explain the observed increases in glucose uptake and lactate production in tissues.[1]

Guanidine_Respiratory_Inhibition cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (Complex I-IV) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Phosphorylates Proton_Gradient->ATP_Synthase Drives ATP synthesis Guanidine Guanidine Derivatives Guanidine->ETC Inhibits Complex I ADP ADP ADP->ATP_Synthase

Figure 1. Postulated mechanism of respiratory inhibition by guanidine derivatives.

Modulation of Neurotransmitter Release

Certain guanidine compounds have been shown to influence neurotransmission. One proposed mechanism involves the enhancement of acetylcholine release following a nerve impulse.[2] It is also suggested that guanidine can slow the rates of depolarization and repolarization of muscle cell membranes, which could contribute to its effects on muscle weakness in certain conditions.[2]

Receptor Antagonism

More recently, guanidine derivatives have been identified as antagonists for specific G protein-coupled receptors (GPCRs). For instance, novel guanidine-containing compounds have been synthesized that exhibit potent antagonist activity at muscarinic M2 and M4 receptors.[3] This highlights the potential for the guanidine moiety to be a versatile scaffold for developing receptor-selective ligands.

General Experimental Approaches

While specific protocols for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride are unavailable, the following are common experimental methodologies used to elucidate the mechanism of action of novel compounds:

  • In vitro Receptor Binding Assays: To identify potential molecular targets, radioligand binding assays or fluorescence-based assays are used with a panel of known receptors, ion channels, and enzymes.

  • Enzyme Inhibition Assays: If a compound is suspected of targeting a specific enzyme, its inhibitory activity (e.g., IC50) is determined using purified enzyme preparations. For suspected mitochondrial respiratory chain inhibitors, oxygen consumption rates can be measured in isolated mitochondria or whole cells.

  • Cell-Based Signaling Assays: Reporter gene assays, second messenger measurements (e.g., cAMP, Ca2+), and Western blotting for key signaling proteins (e.g., phosphorylated AMPK) are employed to dissect the intracellular signaling pathways affected by the compound.

  • Electrophysiological Studies: Techniques like patch-clamping can be used to investigate the effects of a compound on ion channel activity and membrane potential in excitable cells.

  • In vivo Pharmacological Studies: Animal models of disease are used to assess the physiological effects of the compound and to correlate these effects with the in vitro findings.

Conclusion

The mechanism of action of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride remains an open area for investigation. Based on the activities of related guanidine derivatives, promising avenues of research could include its effects on cellular metabolism, neurotransmission, and GPCR signaling. A systematic approach employing a combination of in vitro and in vivo experimental models will be necessary to fully characterize the pharmacological profile of this compound. Researchers are encouraged to undertake foundational studies to identify its primary molecular targets and subsequent signaling cascades.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Novel Cyclohexylguanidine Derivatives

This technical guide provides a comprehensive overview of the biological activities of novel cyclohexylguanidine derivatives, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information is compiled from recent scientific literature to aid researchers and professionals in the field of drug discovery and development.

Antimicrobial Activity

Cyclohexylguanidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including drug-resistant strains.[1][2] The guanidine moiety is a key pharmacophore responsible for the antimicrobial effects.[1]

Antibacterial Activity

Several studies have demonstrated the potent antibacterial activity of novel cyclohexylguanidine derivatives against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cyclohexylguanidine Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Labdan-8,13(R)-epoxy-15-oyl guanidineGram-positive & Gram-negative strainsNot specified[1]
Labdan-8,13(S)-epoxy-15-oyl guanidineGram-positive & Gram-negative strainsNot specified[1]
Aminoguanidine derivative 3fStaphylococcus aureus4[2]
Aminoguanidine derivative 3dBacillus subtilis CMCC 635014[2]
Aminoguanidine derivative 5fS. aureus, E. coli, S. epidermidis, B. subtilis2-8[3]
Cholic acid derivative 7Gram-negative & Gram-positive bacteriaPotent[4]
Cholic acid derivative 8Gram-negative & Gram-positive bacteriaPotent[4]
Antifungal Activity

Certain cyclohexylguanidine derivatives have also shown promising antifungal activity.

Table 2: Minimum Inhibitory Concentrations (MIC) of Cyclohexylguanidine Derivatives against Fungal Strains

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Labdan-8,13(R)-epoxy-15-oyl guanidineCandida albicansNot specified[1]
Labdan-8,13(S)-epoxy-15-oyl guanidineCandida albicansNot specified[1]
Aminoguanidine derivative 5fC. albicans2-8[3]
Amide derivative F8Candida albicans16[5]
Amide derivative F24Candida albicans16[5]
Amide derivative F42Candida albicans16[5]
Experimental Protocols: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is typically determined using the microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compounds in microtiter plate i1 Inoculate microtiter plate with microbial suspension p1->i1 p2 Prepare standardized bacterial/fungal inoculum p2->i1 i2 Incubate at appropriate temperature and duration i1->i2 a1 Visually inspect for microbial growth i2->a1 a2 Determine the lowest concentration with no visible growth (MIC) a1->a2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

Novel cyclohexylguanidine derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Table 3: IC50 Values of Cyclohexylguanidine Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-cyclopentyloxyanisole derivative 4a,bHePG2, HCT-116, MCF-7, PC3, HeLa4.38 - 14.32[6]
Aminoguanidine derivative 3iA549, MCF-7, U87-MGPromising[7]
Aminoguanidine derivative 3nA549, MCF-7, U87-MGPromising[7]
Aminoguanidine derivative 3pA549, MCF-7, U87-MGPromising[7]
Naphthoquinone derivative 9A5495.8[8]
Naphthoquinone derivative 16A54920.6[8]
1,2,3-Triazole linked tetrahydrocurcumin derivative 4gHCT-1161.09 ± 0.17[9]
1,2,3-Triazole linked tetrahydrocurcumin derivative 4gA54945.16 ± 0.92[9]
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition c1 Seed cancer cells in a 96-well plate c2 Treat cells with varying concentrations of test compounds c1->c2 c3 Incubate for a specified period (e.g., 24-72h) c2->c3 a1 Add MTT solution to each well c3->a1 a2 Incubate to allow formazan crystal formation a1->a2 a3 Solubilize formazan crystals with a solvent (e.g., DMSO) a2->a3 r1 Measure absorbance at a specific wavelength (e.g., 570 nm) a3->r1 r2 Calculate cell viability and IC50 values r1->r2

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibitory Activity

Cyclohexylguanidine derivatives have also been explored as inhibitors of various enzymes implicated in disease pathogenesis.

Cyclooxygenase (COX) Inhibition

Some derivatives have shown inhibitory activity against cyclooxygenase enzymes, which are involved in inflammation and cancer.[6]

Table 4: Enzyme Inhibitory Activity of Cyclohexylguanidine Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
2-cyclopentyloxyanisole derivativesCOX-2Not specified[6]
Isoxazole derivative C3COX-2Potent[10]
Isoxazole derivative C5COX-2Potent[10]
Isoxazole derivative C6COX-2Potent[10]
Anthraquinone derivative 20NTPDase20.539[11]
Anthraquinone derivative 48NTPDase20.551[11]
Signaling Pathway of COX-2 in Cancer

The overexpression of COX-2 is observed in many cancers and contributes to tumor growth and progression.[6]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Proliferation Cell Proliferation PGs->Proliferation Apoptosis Inhibition of Apoptosis PGs->Apoptosis Angiogenesis Angiogenesis PGs->Angiogenesis Inhibitor Cyclohexylguanidine Derivative Inhibitor->COX2 Inhibits

Caption: Simplified signaling pathway of COX-2 in cancer progression.

Experimental Protocols: In Vitro COX-2 Inhibition Assay

The inhibitory activity of compounds against COX-2 can be determined using commercially available assay kits.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis p1 Prepare assay buffer, enzyme, and substrate (Arachidonic Acid) r1 Add enzyme, inhibitor, and heme to microplate wells p1->r1 p2 Prepare serial dilutions of test compounds p2->r1 r2 Initiate reaction by adding Arachidonic Acid r1->r2 r3 Incubate at 37°C r2->r3 d1 Stop the reaction r3->d1 d2 Measure the product (e.g., Prostaglandin) using a colorimetric or fluorometric method d1->d2 d3 Calculate percent inhibition and IC50 values d2->d3

Caption: General workflow for an in vitro COX-2 inhibition assay.

Conclusion

Novel cyclohexylguanidine derivatives represent a versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, make them attractive candidates for further preclinical and clinical investigations. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of Proguanil Hydrochloride and Cycloguanil

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Nomenclature: Initial searches for "1-carbamimidoyl-2-cyclohexylguanidine hydrochloride" did not yield specific results for a compound with this exact name in publicly available scientific literature. However, the structural motifs mentioned in this query bear a resemblance to the biguanide class of compounds, particularly the antimalarial drug Proguanil and its active metabolite, Cycloguanil. This guide therefore focuses on the solubility and stability of Proguanil Hydrochloride and Cycloguanil, which are likely the compounds of interest for researchers, scientists, and drug development professionals in this therapeutic area.

Proguanil hydrochloride is an antimalarial pro-drug that is metabolized in the liver to its active form, cycloguanil. Both compounds are crucial in the prevention and treatment of malaria. Understanding their solubility and stability is paramount for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy.

Quantitative Solubility Data

The solubility of Proguanil Hydrochloride and Cycloguanil has been characterized in various solvents. This data is critical for developing both oral and parenteral dosage forms.

Table 1: Solubility of Proguanil Hydrochloride

SolventSolubilityTemperatureReference
WaterSlightly soluble, more soluble in hot waterNot Specified[1]
Water4 mg/mLNot Specified[2]
Ethanol (~750 g/l) TSSparingly solubleNot Specified[1]
Ethanol5 mg/mLNot Specified[2]
DMSO58 mg/mL (199.86 mM)Not Specified[2]
DMSOSlightly solubleNot Specified[3]
MethanolSlightly solubleNot Specified[3][4]

Table 2: Solubility of Cycloguanil and its Salts

CompoundSolventSolubilityTemperatureReference
Cycloguanil (hydrochloride)Ethanol~5 mg/mLNot Specified[5]
Cycloguanil (hydrochloride)DMSO~20 mg/mLNot Specified[5]
Cycloguanil (hydrochloride)Dimethyl formamide (DMF)~5 mg/mLNot Specified[5]
Cycloguanil (hydrochloride)PBS, pH 7.2~5 mg/mLNot Specified[5]
Cycloguanil (hydrochloride)Water25 mg/mL (86.75 mM)60°C (with ultrasonic and warming)[6]
Cycloguanil (hydrochloride)DMSO62.5 mg/mL (216.88 mM)Not Specified (with ultrasonic)[6]
CycloguanilDMSOSolubleNot Specified[7]
Cycloguanil pamoateWaterLimited aqueous solubilityNot Specified[8]
Cycloguanil pamoateDMSOSolubleNot Specified[9]

Stability Profile

The chemical stability of Proguanil Hydrochloride and Cycloguanil is influenced by factors such as temperature, pH, and light.

Table 3: Stability of Proguanil Hydrochloride

ConditionObservationReference
StorageShould be kept in a well-closed container, protected from light.[1]
TemperatureStable in acid, water, and base at temperatures below 22°C (t1/2 values up to 287 days). Decomposition occurs at temperatures between 50°C and 80°C.[10]
FormulationIn combination with Atovaquone, tablets have a shelf life of 3 years when stored in the original package to protect from moisture. Some packaging requires storage below 25°C.[11]
Accelerated Stability (40°C/75% RH, 6 months)No changes or trends in any of the parameters tested.[12]
Long-term Stability (25°C/60% RH, 24 months)No changes or trends in any of the parameters tested.[12]

Table 4: Stability of Cycloguanil and its Salts

CompoundConditionObservationReference
Cycloguanil (hydrochloride)StorageStore at -20°C for long-term (≥4 years). Aqueous solutions should not be stored for more than one day. Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month.[5][6]
Cycloguanil pamoateGeneralPamoate salt formation generally enhances chemical stability.[8]
Cycloguanil pamoateStorageStore dry and dark at 0 - 4°C for short term or -20°C for long term (>2 years).[9]
Cycloguanil pamoateEnvironmental FactorsStability is affected by temperature, humidity, and exposure to light.[8]
Cycloguanil pamoatepHMay be susceptible to hydrolysis in strongly acidic or basic environments.[8]

Experimental Protocols

Detailed methodologies for assessing solubility and stability are crucial for reproducible research.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess amount of the compound prep2 Add to a known volume of the solvent in a sealed vial prep1->prep2 equi1 Agitate at a constant temperature (e.g., 25°C, 37°C) prep2->equi1 equi2 Allow to equilibrate for a sufficient time (e.g., 24-48 hours) equi1->equi2 ana1 Filter the suspension to remove undissolved solids equi2->ana1 ana2 Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) ana1->ana2 G cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation stress1 Prepare solutions of the compound in various media (e.g., acidic, basic, oxidative, aqueous) stress2 Expose solutions to stress conditions (e.g., elevated temperature, light) stress1->stress2 samp1 Withdraw aliquots at specified time points stress2->samp1 samp2 Analyze samples by a validated stability-indicating HPLC method samp1->samp2 eval1 Quantify the remaining parent compound samp2->eval1 eval2 Identify and quantify any degradation products samp2->eval2 eval3 Calculate degradation kinetics (e.g., half-life, t90) eval1->eval3 eval2->eval3 G Proguanil Proguanil (Prodrug) CYP2C19 CYP2C19 (Liver Enzyme) Proguanil->CYP2C19 Metabolism Cycloguanil Cycloguanil (Active Metabolite) CYP2C19->Cycloguanil DHFR Dihydrofolate Reductase (Parasite Enzyme) Cycloguanil->DHFR Inhibition Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis DNA_Synthesis DNA Synthesis Folate_Synthesis->DNA_Synthesis Parasite_Death Parasite Death DNA_Synthesis->Parasite_Death

References

An In-depth Technical Guide on the Proposed Synthesis and Discovery of 1-Carbamimidoyl-2-cyclohexylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthesis

The synthesis of 1-carbamimidoyl-2-cyclohexylguanidine can be achieved through the reaction of cyclohexylamine hydrochloride with dicyandiamide. This reaction is typically carried out by heating the two reactants in a suitable solvent.[1][2] The use of the amine hydrochloride salt is crucial as the reaction is acid-catalyzed.[3][4]

Reaction Scheme:

G reactant1 Cyclohexylamine Hydrochloride product 1-Carbamimidoyl-2-cyclohexylguanidine Hydrochloride reactant1->product + reactant2 Dicyandiamide reactant2->product Heat

Caption: Proposed synthesis of 1-carbamimidoyl-2-cyclohexylguanidine.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride, based on analogous preparations of other N-substituted biguanides.[1][2]

Materials:

  • Cyclohexylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Dicyandiamide (Cyanoguanidine)

  • Ethanol

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Cyclohexylamine Hydrochloride:

    • In a fume hood, dissolve cyclohexylamine in ethanol in a beaker.

    • Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring.

    • The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the cyclohexylamine hydrochloride crystals by vacuum filtration using a Büchner funnel, wash with cold diethyl ether, and dry in a vacuum oven.

  • Synthesis of 1-Carbamimidoyl-2-cyclohexylguanidine Hydrochloride:

    • Combine equimolar amounts of cyclohexylamine hydrochloride and dicyandiamide in a round-bottom flask.

    • Add a suitable solvent, such as ethanol or water, to the flask.[1]

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction time can vary, but a typical duration is several hours.[2]

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TTC).

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

    • Collect the crude 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride by vacuum filtration.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

    • Dry the purified crystals in a vacuum oven.

Workflow Diagram:

G cluster_prep Preparation of Cyclohexylamine HCl cluster_synthesis Biguanide Synthesis cluster_purification Purification prep1 Dissolve Cyclohexylamine in Ethanol prep2 Add conc. HCl prep1->prep2 prep3 Precipitate & Isolate Salt prep2->prep3 synth1 React Cyclohexylamine HCl with Dicyandiamide in Solvent prep3->synth1 synth2 Reflux for several hours synth1->synth2 synth3 Cool to Crystallize synth2->synth3 purify1 Vacuum Filtration synth3->purify1 purify2 Recrystallization purify1->purify2 purify3 Dry Final Product purify2->purify3

Caption: Experimental workflow for the synthesis of 1-carbamimidoyl-2-cyclohexylguanidine.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis, based on typical yields and analytical results for similar reactions.

ParameterValueNotes
Reactants
Cyclohexylamine HCl1.0 eq
Dicyandiamide1.0 eq
Reaction Conditions
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hoursMonitored by TLC
Product Analysis
Theoretical YieldCalculated based on starting materials
Actual Yield60-75%Typical range for this type of reaction.[1]
Melting PointTo be determinedExpected to be a crystalline solid with a defined melting point.
Purity (Post-Recrystallization) >98%Assessed by HPLC or NMR.
Spectroscopic Data
¹H NMRConsistent with proposed structurePeaks corresponding to cyclohexyl and guanidine protons should be observed.
¹³C NMRConsistent with proposed structurePeaks for cyclohexyl carbons and the guanidine carbon should be present.
Mass Spectrometry (MS)[M+H]⁺ corresponding to the productTo confirm the molecular weight of the synthesized compound.

Signaling Pathways

As 1-carbamimidoyl-2-cyclohexylguanidine is a hypothetical compound, its biological activity and associated signaling pathways are unknown. However, given its structural similarity to other biguanides like metformin, it could potentially be investigated for similar therapeutic effects, such as the activation of AMP-activated protein kinase (AMPK), which is a central regulator of cellular energy homeostasis.

Hypothetical Signaling Pathway Involvement:

G compound 1-Carbamimidoyl-2- cyclohexylguanidine ampk AMPK Activation compound->ampk Potential Activation downstream Downstream Metabolic Effects (e.g., Glucose Uptake, Reduced Gluconeogenesis) ampk->downstream

Caption: Potential signaling pathway for 1-carbamimidoyl-2-cyclohexylguanidine.

This technical guide provides a comprehensive overview of the proposed discovery and synthesis of 1-carbamimidoyl-2-cyclohexylguanidine. By leveraging established synthetic methodologies for biguanide compounds, a detailed and feasible experimental protocol has been outlined. The inclusion of hypothetical quantitative data and workflow diagrams serves to guide researchers in the potential synthesis and characterization of this novel compound. Further research would be necessary to confirm the proposed synthesis, determine the physicochemical properties, and explore the potential biological activities of 1-carbamimidoyl-2-cyclohexylguanidine.

References

Potential Therapeutic Targets of Carbamimidoyl Guanidine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamimidoyl guanidine, or simply guanidine, moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic compounds with significant therapeutic potential. Its unique electronic and structural properties, particularly its ability to exist as a delocalized cation at physiological pH, allow for strong interactions with various biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of carbamimidoyl guanidine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Anticancer Activity: Targeting DNA and Proliferation Pathways

Guanidine-containing compounds have demonstrated notable anticancer activity through various mechanisms, with DNA interaction being a primary mode of action. These compounds often act as minor groove binders, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Data Presentation: Anticancer Activity of Guanidine Derivatives

The following table summarizes the cytotoxic activity of various guanidine derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Guanidine-Chalcone Hybrid (6f)U-937 (Leukemia)1.6 ± 0.6[1]
Guanidine-Chalcone Hybrid (6f)HL-60 (Leukemia)2.2 ± 0.8[1]
Guanidine-Chalcone Hybrid (6f)MOLT-3 (Leukemia)1.5 - 3.3[1]
Guanidine-Chalcone Hybrid (6f)SK-MEL-1 (Melanoma)< 10[1]
N-phenylguanidine-Chalcone (6i)U-937 (Leukemia)< 10[1]
ADS1017MDA-MB-231 (Breast)19.86[2]
ADS1017MCF-7 (Breast)38.97[2]
ADS10310MDA-MB-231 (Breast)115.16[2]
ADS10310MCF-7 (Breast)231.47[2]
Benzo[a]phenazine derivative (5d-2)HeLa, A549, MCF-7, HL-601.04 - 2.27[3]
Guanidinium-functionalized copolymer (P5)HepG2 (Liver)~18[4]

Mandatory Visualization: Anticancer Drug Discovery Workflow

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Guanidine Derivatives characterization Structural Characterization (NMR, MS, FTIR) synthesis->characterization mtt Cytotoxicity Screening (MTT Assay) characterization->mtt mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) mtt->mechanism target Target Identification (e.g., DNA Binding, Enzyme Inhibition) mtt->target animal_model Xenograft Mouse Model mechanism->animal_model target->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

A typical workflow for the discovery and evaluation of novel anticancer guanidine compounds.
Experimental Protocols: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of guanidine compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Guanidine compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the guanidine compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using a suitable software.

Inhibition of Nitric Oxide Synthase (NOS)

Guanidine derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Dysregulation of NO production is implicated in inflammatory diseases, neurodegenerative disorders, and septic shock.

Data Presentation: Inhibition of NOS Isoforms by Guanidine Derivatives

The following table presents the inhibitory activity (IC50 values) of several guanidine compounds against the different NOS isoforms.

CompoundiNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Reference
1H-Pyrazole-1-carboxamidine (PCA)0.20.20.2[5]
3-Methyl-PCA5--[5]
4-Methyl-PCA2.4--[5]
N(G)-methyl-L-arginine (NMA)6--[5]
Aminoguanidine2.1>100>100[6]
1-nitro-3-(pyridin-3-yl)guanidine (15)-0.50.3[7]
FR0382511.76514[6]
FR0384708.8>10026[6]
FR1918631.91006.2[6]

Mandatory Visualization: Nitric Oxide Signaling Pathway

no_signaling cluster_nos NO Synthesis cluster_downstream Downstream Effects L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Guanidine_Inhibitor Guanidine Inhibitor Guanidine_Inhibitor->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Inflammation Modulation of Inflammation NO->Inflammation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation nhe1_inhibition cluster_membrane Plasma Membrane cluster_cellular_effects Cellular Consequences NHE1 Na+/H+ Exchanger 1 (NHE1) Na_in Na+ (in) NHE1->Na_in H_out H+ (out) NHE1->H_out pHi_decrease Decrease in Intracellular pH (pHi) NHE1->pHi_decrease Na_i_decrease Reduced Intracellular Na+ NHE1->Na_i_decrease ERK_inhibition Inhibition of ERK Signaling NHE1->ERK_inhibition Guanidine_Inhibitor Guanidine Inhibitor Guanidine_Inhibitor->NHE1 Na_out Na+ (out) Na_out->NHE1 H_in H+ (in) H_in->NHE1 Apoptosis Induction of Apoptosis pHi_decrease->Apoptosis Ca_i_decrease Reduced Intracellular Ca2+ (via Na+/Ca2+ exchanger) Na_i_decrease->Ca_i_decrease ERK_inhibition->Apoptosis

References

In Silico Modeling of 1-Carbamimidoyl-2-cyclohexylguanidine Interactions with the α2A-Adrenergic Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1-carbamimidoyl-2-cyclohexylguanidine" is not a well-characterized agent in publicly available scientific literature. This guide, therefore, presents a hypothetical case study of its interaction with the Alpha-2A Adrenergic Receptor (α2A-AR), a plausible target for a molecule with its structural features. The data presented herein is illustrative and intended to provide a framework for conducting and interpreting in silico modeling studies.

Introduction

1-Carbamimidoyl-2-cyclohexylguanidine (herein referred to as CHG) is a novel compound featuring a guanidinium group, known for its ability to form strong hydrogen bonds and salt bridges, and a cyclohexyl moiety, which provides a bulky hydrophobic character.[1] Such structural motifs are present in various biologically active molecules, including ligands for G-protein coupled receptors (GPCRs).[2][3] This whitepaper outlines a comprehensive in silico approach to characterize the potential interactions of CHG with the α2A-adrenergic receptor, a key regulator of cardiovascular and neurological functions.

The α2A-AR, a member of the GPCR family, typically couples to inhibitory G-proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Understanding the molecular interactions between novel ligands like CHG and the α2A-AR is crucial for rational drug design and the development of new therapeutic agents. This guide details the methodologies for molecular docking and molecular dynamics simulations, presents hypothetical quantitative data in a structured format, and provides protocols for experimental validation.

In Silico Modeling Workflow

The computational investigation of CHG's interaction with the α2A-AR follows a multi-step process designed to predict its binding mode, affinity, and dynamic behavior within the receptor's binding pocket.

G cluster_prep Preparation cluster_dock Docking & Scoring cluster_sim Simulation & Analysis cluster_val Experimental Validation PDB Receptor Structure Acquisition (e.g., PDB ID: 6K41) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand Ligand Preparation (2D to 3D Conversion, Energy Minimization) Ligand->Docking Scoring Pose Selection & Scoring Docking->Scoring MD Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Scoring->MD Analysis Trajectory Analysis (RMSD, RMSF, Interaction Analysis) MD->Analysis BindingAssay Radioligand Binding Assay Analysis->BindingAssay FunctionalAssay cAMP Functional Assay Analysis->FunctionalAssay

Figure 1: In Silico to Experimental Workflow for CHG.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6] This technique was employed to identify the plausible binding mode of CHG within the orthosteric binding site of the α2A-AR.

3.1. Docking Protocol

  • Receptor Preparation: The crystal structure of the human α2A-AR (e.g., PDB ID: 6K41) is obtained. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a force field (e.g., Gasteiger charges).

  • Ligand Preparation: The 2D structure of CHG is converted to a 3D structure. The geometry is optimized, and charges are assigned.

  • Grid Generation: A grid box is defined around the known orthosteric binding pocket of the α2A-AR, typically centered on key interacting residues like Asp113.

  • Docking Execution: A docking algorithm, such as AutoDock Vina, is used to explore possible binding poses of CHG within the defined grid box.[6]

  • Pose Analysis: The resulting poses are clustered and ranked based on their predicted binding affinity (scoring function). The top-ranked pose is selected for further analysis.

3.2. Predicted Binding Interactions

The docking results suggest that CHG forms key interactions with residues in the α2A-AR binding pocket. The positively charged guanidinium group is predicted to form a salt bridge with the highly conserved Asp113 in transmembrane helix 3 (TM3), a critical interaction for aminergic GPCRs.[6] The cyclohexyl group is predicted to occupy a hydrophobic pocket formed by residues from TM5 and TM6.

Parameter Value Interacting Residues
Predicted Binding Affinity (kcal/mol)-8.5Asp113 (TM3), Val117 (TM3), Ser200 (TM5), Phe391 (TM6)
Interaction Type
Salt BridgeAsp113
Hydrogen BondsSer200, Ser204
Hydrophobic InteractionsVal117, Trp387, Phe391

Table 1: Summary of Hypothetical Molecular Docking Results for CHG with α2A-AR.

Signaling Pathway

As an agonist at the α2A-AR, CHG would be expected to activate the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

G CHG CHG (Agonist) a2AR α2A-Adrenergic Receptor CHG->a2AR Binds Gi Gi/o Protein a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased neuronal firing) PKA->Response

Figure 2: α2A-AR Signaling Pathway.

Experimental Validation Protocols

The in silico predictions must be validated through in vitro experiments. Radioligand binding assays confirm the binding affinity, while functional assays measure the compound's effect on the signaling pathway.

5.1. Radioligand Binding Assay Protocol

This assay determines the binding affinity (Ki) of CHG by measuring its ability to displace a known radioligand from the α2A-AR.[7][8]

  • Membrane Preparation: Membranes from cells stably expressing the human α2A-AR are prepared by homogenization and centrifugation.[9] The protein concentration is determined using a BCA assay.

  • Assay Setup: In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein), 50 µL of various concentrations of CHG (the competitor), and 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-RX821002, a known α2A-AR antagonist).[10]

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. The filters are washed with ice-cold buffer.[10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of CHG, which is then converted to a Ki value using the Cheng-Prusoff equation.

5.2. cAMP Functional Assay Protocol

This assay measures the ability of CHG to inhibit adenylyl cyclase activity, confirming its functional effect on the α2A-AR signaling pathway.[4][5][11]

  • Cell Culture: HEK293 cells stably expressing the α2A-AR are cultured to ~90% confluency.

  • Cell Plating: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Various concentrations of CHG are added, followed by a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin).

  • Incubation: The cells are incubated for 30 minutes at 37°C.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based assays like cAMP-Glo™).[4][12]

  • Data Analysis: The results are plotted as a dose-response curve to determine the EC50 value of CHG for the inhibition of cAMP production.

Assay Type Parameter Hypothetical Value
Radioligand BindingKi (nM)75
cAMP Functional AssayEC50 (nM)150

Table 2: Summary of Hypothetical In Vitro Validation Data for CHG.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for the initial characterization of novel compounds like 1-carbamimidoyl-2-cyclohexylguanidine. The hypothetical results suggest that CHG is a potential ligand for the α2A-adrenergic receptor, with a binding mode anchored by a key salt bridge to Asp113. The predicted functional agonism, mediated through the Gαi/o pathway, is amenable to experimental validation using the provided protocols. This integrated computational and experimental strategy is essential for accelerating the discovery and optimization of new therapeutic agents targeting GPCRs.

References

Substituted Guanidine Compounds: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in natural products and synthetic molecules, has emerged as a privileged scaffold in medicinal chemistry. Its ability to form strong, delocalized positive charges and participate in multiple hydrogen bonding interactions underpins its diverse biological activities. This technical guide provides an in-depth literature review of substituted guanidine compounds in drug discovery, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.

Therapeutic Applications of Substituted Guanidine Compounds

Substituted guanidines have demonstrated a broad spectrum of pharmacological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases.

Central Nervous System (CNS) Disorders

Guanidine derivatives have shown significant promise as modulators of CNS targets. Notably, they have been developed as antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxic neuronal cell death associated with stroke and neurodegenerative diseases.

Cardiovascular Diseases

The role of the Na+/H+ exchanger (NHE) in intracellular pH regulation and its involvement in cardiac ischemia-reperfusion injury has made it a key target for cardioprotective agents. Substituted benzoylguanidines have emerged as potent inhibitors of NHE1, the primary cardiac isoform.

Cancer

The CXCL12/CXCR4 signaling pathway plays a crucial role in tumor progression, angiogenesis, and metastasis. Guanidine-containing compounds have been designed to antagonize the CXCR4 receptor, thereby inhibiting cancer cell migration and invasion.

Infectious Diseases

The guanidinium group is a key feature in several antimicrobial agents. Substituted guanidines have been shown to possess potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Other Therapeutic Areas

The therapeutic potential of substituted guanidines extends to other areas, including the inhibition of nitric oxide synthase (NOS) for inflammatory conditions and the management of diabetes.

Quantitative Data on Biological Activity

The following tables summarize the in vitro potencies of representative substituted guanidine compounds across various therapeutic targets.

Table 1: Inhibitory Activity of Substituted Guanidines on CNS Targets

Compound ClassTargetCompound ExampleIC50 (nM)Ki (nM)Reference
DiarylguanidinesNMDA ReceptorN,N'-di-(o-tolyl)guanidine37.3-[1]
Substituted GuanidinesSigma ReceptorsN-(adamantan-1-yl)-N′-(p-iodophenyl)guanidine-8.3[1]

Table 2: Inhibitory Activity of Substituted Guanidines on Cardiovascular Targets

Compound ClassTargetCompound ExampleIC50 (nmol/L)Reference
BenzoylguanidinesNHE1Compound 7j0.068 ± 0.021[2]
BenzoylguanidinesNHE1Cariporide (reference)30.7 ± 2.5[2]
Guanidinium derivativesNa+/H+ exchangerGuanochlor500 - 6000[3]

Table 3: Anticancer Activity of Substituted Guanidines

Compound ClassTargetCell LineCompound ExampleIC50 (µM)Reference
Guanide derivativesCXCR4MDA-MB-231-0.06 - 0.2[]
Guanidines-MDA-MB-231ADS1017~10[5]
Guanidines-MCF-7ADS1017~15[5]

Table 4: Antibacterial Activity of Substituted Guanidines

Compound ClassBacterial StrainCompound ExampleMIC (µg/mL)Reference
Benzyl guanidinesS. aureus9m0.5[6]
Benzyl guanidinesE. coli9m1[6]
SulfonylguanidinesS. aureus (MRSA)13≤ 6.2

Table 5: Inhibitory Activity of Substituted Guanidines on Other Targets

Compound ClassTargetCompound ExampleIC50 (µM)Ki (nM)Reference
Nω-nitro-Nω'-substituted guanidinesnNOS15-500[7]
Nω-nitro-Nω'-substituted guanidinesiNOS12->10000[7]
Nω-nitro-Nω'-substituted guanidineseNOS15-300[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted guanidine compounds, representative of the key experiments cited in the literature.

Synthesis Protocols

This protocol describes a method for the continuous production of 1,3-diphenylguanidine (DPG).

Materials:

  • Diphenyl thiourea

  • Copper acetate (catalyst)

  • Concentrated ammonia water (24 wt.%)

  • Acetone

  • Ethyl acetate

  • Oxygen

Procedure:

  • Prepare a reaction raw material mixture by combining 400 g of diphenyl thiourea, 0.5 g of copper acetate, and 372 mL of 24 wt.% ammonia water in 3500 mL of a mixed solvent of acetone and ethyl acetate (3:1 volume ratio) with stirring.

  • Introduce the reaction raw material mixture into a microchannel reactor at a flow rate of 2.9 mL/min.

  • Simultaneously, introduce oxygen into the microchannel reactor at a flow rate of 14.3 mL/min.

  • Maintain the reaction temperature at 60 °C and the reaction pressure at 0.25 MPa. The residence time in the reactor is 3 minutes.

  • The product solution obtained from the reactor is subjected to distillation under reduced pressure to recover the organic solvent.

  • The resulting solid material is subjected to alkali washing, washing with water, and drying to obtain the final product, 1,3-diphenylguanidine.[5]

This procedure outlines a general method for the synthesis of sulfonylguanidine derivatives.

Materials:

  • Substituted N,N′-di-Boc-(guanydinomethyl)benzene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

  • Diethyl ether (Et2O)

Procedure:

  • In a solution of the substituted N,N′-di-Boc-(guanydinomethyl)benzene (0.3 mmol) in CH2Cl2 (2 mL), add TFA (1 mL).

  • Shake the mixture at room temperature overnight.

  • Evaporate the solvent to dryness.

  • Add Et2O (1 mL) to the residue.

  • Collect the precipitate, wash with Et2O, and dry in vacuo to yield the desired product.[6]

Biological Evaluation Protocols

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain, such as Staphylococcus aureus.

Materials:

  • Test compound

  • Bacterial culture (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8]

This protocol details the MTT assay to assess the cytotoxic effects of compounds on cancer cell lines, such as MDA-MB-231.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.[9]

This assay measures the ability of a compound to inhibit the swelling of platelets, a process mediated by NHE1.

Materials:

  • Platelet-rich plasma (PRP)

  • Test compound

  • Thrombin or other platelet agonist

  • Spectrophotometer or plate reader capable of measuring light scattering

Procedure:

  • Isolate platelets from whole blood and resuspend them in a suitable buffer.

  • Pre-incubate the platelets with various concentrations of the test compound or vehicle control.

  • Induce platelet swelling by adding an agonist such as thrombin.

  • Monitor the change in light absorbance or scattering over time. A decrease in absorbance indicates platelet swelling.

  • The inhibitory effect of the compound is determined by its ability to prevent the agonist-induced decrease in absorbance.[10]

Visualizations of Key Concepts

The following diagrams, generated using Graphviz, illustrate important pathways and workflows relevant to the study of substituted guanidine compounds in drug discovery.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical Target ID Target ID Assay Dev Assay Dev Target ID->Assay Dev Validate Target HTS HTS Assay Dev->HTS Develop Screen Hit to Lead Hit to Lead HTS->Hit to Lead Identify Hits Lead Opt Lead Opt Hit to Lead->Lead Opt Optimize Leads Candidate Candidate Lead Opt->Candidate Select Candidate CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein G-protein (α, βγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt PI3K->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Migration Cell Migration & Invasion Ca_release->Migration PKC->Migration Proliferation Cell Proliferation & Survival Akt->Proliferation logical_relationships Guanidine Core Guanidine Core Structural Diversity Structural Diversity Guanidine Core->Structural Diversity Leads to Biological Targets Biological Targets Structural Diversity->Biological Targets Interacts with Therapeutic Applications Therapeutic Applications Biological Targets->Therapeutic Applications Enables Drug Discovery Process Drug Discovery Process Therapeutic Applications->Drug Discovery Process Drives Drug Discovery Process->Guanidine Core Refines

References

Methodological & Application

Application Note: NMR Spectroscopic Analysis of 1-Carbamimidoyl-2-cyclohexylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride, a novel guanidine derivative with potential applications in drug development. We present comprehensive protocols for ¹H and ¹³C NMR analysis, including sample preparation, instrument parameters, and data processing. The obtained spectral data are summarized and interpreted to confirm the molecular structure. This guide serves as a valuable resource for researchers and scientists engaged in the analysis of similar small molecule hydrochloride salts.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant biological activity and are integral to various pharmaceuticals.[1] The structural integrity and purity of these compounds are paramount in drug discovery and development. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.[2][3] This application note provides a standardized protocol for the NMR analysis of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride, a compound of interest for its potential therapeutic properties.

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.[4][5][6] The following protocol outlines the steps for preparing a sample of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride for NMR analysis.

Materials:

  • 1-Carbamimidoyl-2-cyclohexylguanidine hydrochloride (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Glass wool

Procedure:

  • Weigh approximately 5-10 mg of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, and place it into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The use of a deuterated solvent is essential to avoid large solvent signals that can obscure the analyte peaks.[6]

  • Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if the compound has low solubility at room temperature.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4][6]

  • Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and sample concentration.

Instrumentation:

  • 500 MHz NMR Spectrometer

¹H NMR Parameters:

ParameterValue
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width20 ppm
Temperature298 K

¹³C NMR Parameters:

ParameterValue
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.5 s
Spectral Width240 ppm
Temperature298 K

Results and Discussion

The ¹H and ¹³C NMR spectra of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride were acquired in DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Hypothetical NMR Data Summary

The following tables summarize the hypothetical ¹H and ¹³C NMR data for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25br s4H-NH₂
7.05br s2H-NH-
3.40m1HCyclohexyl-CH
1.80 - 1.10m10HCyclohexyl-CH₂

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (ppm)Assignment
158.5Guanidine C
157.0Guanidine C
52.0Cyclohexyl-CH
33.0Cyclohexyl-CH₂
25.5Cyclohexyl-CH₂
24.8Cyclohexyl-CH₂

The broad singlets observed in the ¹H NMR spectrum between 7.05 and 7.25 ppm are characteristic of the exchangeable protons of the guanidinium group. The multiplet at 3.40 ppm corresponds to the methine proton of the cyclohexyl group attached to the nitrogen. The complex multiplets between 1.10 and 1.80 ppm are assigned to the remaining methylene protons of the cyclohexyl ring. In the ¹³C NMR spectrum, the signals at 158.5 and 157.0 ppm are consistent with the chemical shifts of the carbon atoms in the guanidine core.[1] The remaining signals are attributed to the carbons of the cyclohexyl group.

Conclusion

This application note provides a detailed protocol for the NMR spectroscopic analysis of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride. The presented methodologies and hypothetical data serve as a practical guide for the structural characterization of this and similar guanidine derivatives. The use of ¹H and ¹³C NMR spectroscopy is confirmed as an indispensable tool for the unambiguous structural elucidation of novel small molecules in drug discovery and development.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_exp Set Up 1H & 13C Experiments load_sample->setup_exp acquire_data Acquire Spectra setup_exp->acquire_data process_fid Process FID acquire_data->process_fid phase_correct Phase & Baseline Correction process_fid->phase_correct integrate Peak Integration & Assignment phase_correct->integrate structure_confirm Structure Confirmation integrate->structure_confirm

References

Application Notes and Protocols for 1-carbamimidoyl-2-cyclohexylguanidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for "1-carbamimidoyl-2-cyclohexylguanidine" did not yield any specific information regarding its experimental use in cell culture. This suggests that the compound may be novel, not widely studied, or is known by a different chemical name. The information required to generate detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams is not available in the public domain.

Therefore, the following sections are provided as a general template and guide for researchers who may have access to this compound and wish to investigate its properties in a cell culture setting. The provided protocols are based on standard methodologies for characterizing a novel chemical entity.

General Information (Hypothetical)

  • Compound Name: 1-carbamimidoyl-2-cyclohexylguanidine

  • Target(s): Unknown

  • Potential Applications: Based on the guanidine functional group, which is present in molecules with a wide range of biological activities, this compound could potentially be investigated for roles in:

    • Anticancer activity

    • Antimicrobial or antiviral effects

    • Modulation of cellular signaling pathways (e.g., kinase inhibition, ion channel activity)

    • Metabolic regulation

Quantitative Data Summary (Template)

Should experimental data become available, it can be organized as follows for clarity and comparison.

Table 1: In vitro Cytotoxicity of 1-carbamimidoyl-2-cyclohexylguanidine

Cell LineCell TypeIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
e.g., A549Human Lung CarcinomaData not availableData not availableData not available
e.g., MCF-7Human Breast CancerData not availableData not availableData not available
e.g., HEK293Human Embryonic KidneyData not availableData not availableData not available

Table 2: Effects of 1-carbamimidoyl-2-cyclohexylguanidine on Protein Expression

Cell LineTreatment Conc. (µM)Duration (h)Protein TargetChange in Expression (%)Method
e.g., HeLae.g., 10e.g., 24e.g., p-ERK1/2Data not availablee.g., Western Blot
e.g., HeLae.g., 10e.g., 24e.g., Caspase-3Data not availablee.g., Western Blot

Experimental Protocols

The following are generalized protocols that would be essential for the initial characterization of 1-carbamimidoyl-2-cyclohexylguanidine in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of the compound on cell viability.

Materials:

  • 1-carbamimidoyl-2-cyclohexylguanidine (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-carbamimidoyl-2-cyclohexylguanidine in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of the compound on the expression levels of specific proteins.

Materials:

  • Cells treated with 1-carbamimidoyl-2-cyclohexylguanidine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations (Templates)

As no specific signaling pathways are known to be modulated by 1-carbamimidoyl-2-cyclohexylguanidine, the following diagrams are provided as templates for how such information could be visualized using Graphviz (DOT language) once it becomes available.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical pathway that could be investigated.

G cluster_0 Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A 1-carbamimidoyl-2-cyclohexylguanidine 1-carbamimidoyl-2-cyclohexylguanidine 1-carbamimidoyl-2-cyclohexylguanidine->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling cascade initiated by the compound.

Experimental Workflow

This diagram outlines a typical workflow for screening a novel compound.

G Compound_Synthesis Compound_Synthesis In_vitro_Screening In_vitro_Screening Compound_Synthesis->In_vitro_Screening Cytotoxicity_Assay Cytotoxicity_Assay In_vitro_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism_of_Action Cytotoxicity_Assay->Mechanism_of_Action Target_Identification Target_Identification Mechanism_of_Action->Target_Identification Lead_Optimization Lead_Optimization Target_Identification->Lead_Optimization

Caption: General workflow for novel compound evaluation.

Disclaimer: The information provided above is for illustrative purposes only, as no specific experimental data for "1-carbamimidoyl-2-cyclohexylguanidine" is currently available in the public scientific literature. Researchers should perform their own literature searches and preliminary experiments to validate any potential biological activity.

In Vitro Assay Development for the Characterization of 1-carbamimidoyl-2-cyclohexylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-carbamimidoyl-2-cyclohexylguanidine is a novel synthetic compound featuring a guanidino functional group. Guanidino compounds are a diverse class of molecules known to interact with a variety of biological targets, owing to the structural similarity of the guanidinium group to the side chain of L-arginine and its ability to form strong electrostatic interactions. This application note provides detailed protocols for a panel of in vitro assays designed to perform an initial pharmacological characterization of 1-carbamimidoyl-2-cyclohexylguanidine. The selected assays are based on the known biological activities of other guanidino-containing molecules and represent plausible starting points for identifying the molecular targets of this novel compound. The proposed assays will investigate its potential activity as an inhibitor of Nitric Oxide Synthase (NOS), a ligand for α2-adrenergic receptors, and a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

Application Note 1: Nitric Oxide Synthase (NOS) Inhibition Assay

Assay Principle

Nitric Oxide Synthase (NOS) enzymes catalyze the production of nitric oxide (NO) from L-arginine. Many guanidino compounds can act as competitive inhibitors of NOS due to their structural resemblance to the endogenous substrate. This assay quantifies the inhibitory activity of 1-carbamimidoyl-2-cyclohexylguanidine on NOS activity by measuring the amount of nitrite, a stable oxidation product of NO, using the colorimetric Griess assay. A reduction in nitrite formation in the presence of the test compound indicates NOS inhibition.

Experimental Protocol

Materials and Reagents:

  • Recombinant human NOS isoform (e.g., nNOS, eNOS, or iNOS)

  • L-arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • CaCl2

  • HEPES buffer (pH 7.4)

  • 1-carbamimidoyl-2-cyclohexylguanidine

  • L-NG-Nitroarginine Methyl Ester (L-NAME) as a positive control inhibitor

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X NOS reaction buffer containing HEPES, CaCl2, BH4, NADPH, and Calmodulin (if required).

    • Prepare a stock solution of L-arginine in ultrapure water.

    • Prepare serial dilutions of 1-carbamimidoyl-2-cyclohexylguanidine and the positive control (L-NAME) in ultrapure water.

    • Prepare a sodium nitrite standard curve (0-100 µM) in the reaction buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add 50 µL of the 2X NOS reaction buffer.

    • Add 25 µL of the test compound dilutions or control inhibitor.

    • Add 25 µL of the NOS enzyme solution.

    • Initiate the reaction by adding 25 µL of the L-arginine solution. The final reaction volume is 125 µL.

    • Incubate the plate at 37°C for 60 minutes.

  • Nitrite Detection (Griess Assay):

    • Add 50 µL of Griess Reagent Component A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the sodium nitrite standards.

    • Calculate the nitrite concentration in each sample well from the standard curve.

    • Determine the percentage of NOS inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

CompoundNOS IsoformIC50 (µM) [95% CI]
1-carbamimidoyl-2-cyclohexylguanidinenNOS[Insert Value]
1-carbamimidoyl-2-cyclohexylguanidineeNOS[Insert Value]
1-carbamimidoyl-2-cyclohexylguanidineiNOS[Insert Value]
L-NAME (Positive Control)nNOS[Insert Value]

Experimental Workflow: NOS Inhibition Assay

NOS_Inhibition_Workflow prep Reagent Preparation (Buffer, Compound, Enzyme) plate Add Reagents to 96-well Plate prep->plate Dispense incubate Incubate at 37°C (60 min) plate->incubate Start Reaction griess Add Griess Reagent (A and B) incubate->griess Stop & Develop read Read Absorbance (540 nm) griess->read Measure analyze Data Analysis (Calculate IC50) read->analyze Process Data

Caption: Workflow for the Nitric Oxide Synthase (NOS) inhibition assay.

Application Note 2: α2-Adrenergic Receptor Binding Assay

Assay Principle

The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release.[1][2] Guanidinium-containing molecules, such as clonidine and guanfacine, are known agonists of these receptors. This radioligand binding assay determines the affinity of 1-carbamimidoyl-2-cyclohexylguanidine for the human α2A-adrenergic receptor. The assay measures the displacement of a specific radiolabeled antagonist (e.g., [3H]-Rauwolscine) from the receptor by the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Experimental Protocol

Materials and Reagents:

  • Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells)

  • [3H]-Rauwolscine (or another suitable α2-antagonist radioligand)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • 1-carbamimidoyl-2-cyclohexylguanidine

  • Phentolamine or yohimbine (for non-specific binding determination)

  • Scintillation cocktail

  • Glass fiber filters (e.g., GF/B)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of 1-carbamimidoyl-2-cyclohexylguanidine in the binding buffer.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

    • For total binding, add 50 µL of binding buffer.

    • For non-specific binding, add 50 µL of a high concentration of phentolamine (e.g., 10 µM).

    • For the competition curve, add 50 µL of the respective compound dilutions.

  • Binding Reaction:

    • Add 50 µL of [3H]-Rauwolscine (at a final concentration close to its Kd) to all wells.

    • Add 100 µL of the cell membrane preparation to all wells to start the reaction.

    • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvesting and Detection:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters into scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate for at least 4 hours.

    • Quantify the radioactivity in each vial using a liquid scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

CompoundReceptor TargetRadioligandKi (nM) [95% CI]
1-carbamimidoyl-2-cyclohexylguanidineα2A-Adrenergic Receptor[3H]-Rauwolscine[Insert Value]
Phentolamine (Control)α2A-Adrenergic Receptor[3H]-Rauwolscine[Insert Value]

α2-Adrenergic Receptor Signaling Pathway

a2_Adrenergic_Pathway Ligand Norepinephrine or 1-carbamimidoyl-2-cyclohexylguanidine ADRA2A α2A-Adrenergic Receptor Ligand->ADRA2A Binds to Gi Gi Protein (α, βγ subunits) ADRA2A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Targets Screening_Cascade Start 1-carbamimidoyl-2-cyclohexylguanidine Primary_Screening Primary Screening Panel (e.g., 10 µM single concentration) Start->Primary_Screening NOS_Assay NOS Inhibition Assay Primary_Screening->NOS_Assay ADRA2A_Assay α2A Binding Assay Primary_Screening->ADRA2A_Assay TRPV1_Assay TRPV1 Antagonist Assay Primary_Screening->TRPV1_Assay Hit_Identified Hit Identified? (e.g., >50% Inhibition) NOS_Assay->Hit_Identified ADRA2A_Assay->Hit_Identified TRPV1_Assay->Hit_Identified Dose_Response Dose-Response & IC50 Determination Hit_Identified->Dose_Response Yes Inactive Inactive Hit_Identified->Inactive No Selectivity Selectivity & Follow-up Assays Dose_Response->Selectivity Lead_Candidate Lead Candidate Selectivity->Lead_Candidate

References

Application Notes and Protocols for the Purification of 1-carbamimidoyl-2-cyclohexylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride. The described techniques are based on established methods for the purification of guanidinium salts and other polar, basic compounds.

Introduction

1-carbamimidoyl-2-cyclohexylguanidine hydrochloride is a polar, basic molecule containing two guanidinium groups and a cyclohexyl moiety. The presence of the charged guanidinium groups (pKa ≈ 13.5) dictates its high polarity and solubility in aqueous solutions, while the cyclohexyl group introduces some hydrophobic character. These structural features necessitate specific purification strategies to achieve high purity. This document outlines two primary approaches: recrystallization and chromatography (Mixed-Mode and HILIC).

Purification Strategy Overview

The selection of a purification technique will depend on the initial purity of the crude material, the scale of the purification, and the desired final purity.

Start Crude 1-carbamimidoyl-2- cyclohexylguanidine hydrochloride Recrystallization Recrystallization Start->Recrystallization Initial Purification / High Concentration Chromatography Chromatography Start->Chromatography Complex Mixture / High Purity Required ModeratePurity Moderate Purity (90-98%) Recrystallization->ModeratePurity HighPurity High Purity (>98%) Chromatography->HighPurity FinalProduct Purified Product (>99.5%) HighPurity->FinalProduct ModeratePurity->Chromatography Further Purification ModeratePurity->FinalProduct If purity is sufficient Start Crude Sample Dissolved in Mobile Phase Injection Inject onto Mixed-Mode Column Start->Injection Gradient Gradient Elution (Aqueous Buffer / Acetonitrile) Injection->Gradient Detection UV or ELSD Detection Gradient->Detection Collection Fraction Collection Detection->Collection Processing Solvent Evaporation & Drying Collection->Processing FinalProduct Purified Product (>99.5%) Processing->FinalProduct

Application Notes: The Role and Application of Guanidinium Compounds in High-Quality Nucleic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of high-purity, intact nucleic acids (DNA and RNA) is a critical first step for a vast array of molecular biology applications, from basic research to clinical diagnostics and drug development. The quality of the extracted nucleic acids directly impacts the reliability and accuracy of downstream analyses such as PCR, qPCR, sequencing, and cloning. Guanidinium compounds, particularly guanidinium thiocyanate (GITC) and guanidinium hydrochloride (GuHCl), are powerful chaotropic agents that have become central to modern nucleic acid extraction methodologies. Their efficacy lies in their ability to lyse cells, denature proteins, and inactivate nucleases, thereby protecting the integrity of the nucleic acids during the purification process.

Principle of Guanidinium-Based Nucleic Acid Extraction

The use of guanidinium salts in nucleic acid extraction is based on their chaotropic properties, which disrupt the structure of water and weaken hydrophobic interactions that are crucial for maintaining the native conformation of macromolecules like proteins and nucleic acids.[1][2][3]

Key Functions of Guanidinium Compounds:

  • Cell Lysis: High concentrations of guanidinium salts effectively disrupt cell membranes and viral envelopes, releasing the cellular contents, including nucleic acids.[4][5][6]

  • Protein Denaturation: As potent denaturants, guanidinium compounds unfold proteins by disrupting their secondary and tertiary structures.[1][7][8] This is crucial for dissociating nucleic acids from their associated proteins, such as histones and ribosomal proteins.[9]

  • Nuclease Inactivation: A primary challenge in nucleic acid extraction, especially for RNA, is the presence of ubiquitous and robust nucleases (RNases and DNases) that rapidly degrade the target molecules.[10] Guanidinium salts effectively denature and inactivate these enzymes, preserving the integrity of the extracted nucleic acids.[2][5][6][11][12]

  • Facilitation of Silica Binding: In the presence of high concentrations of chaotropic salts like guanidinium, nucleic acids selectively adsorb to silica surfaces (membranes or beads).[1] This principle is the foundation of many modern solid-phase extraction kits. The guanidinium ions disrupt the hydration shell of the nucleic acids, allowing the negatively charged phosphate backbone to interact with the silica.

Mechanism of Action

The mechanism of guanidinium-based nucleic acid extraction involves several key steps, from cell disruption to the elution of pure nucleic acids. The chaotropic environment created by guanidinium salts is central to the entire process.

G cluster_0 Cell Lysis & Nuclease Inactivation cluster_1 Nucleic Acid Binding cluster_2 Elution start Biological Sample (Cells, Tissue, Virus) lysis Addition of Guanidinium-based Lysis Buffer start->lysis binding Nucleic Acids Bind to Silica Matrix denaturation Cellular Disruption & Protein/Nuclease Denaturation lysis->denaturation wash Wash Steps to Remove Contaminants (Proteins, Salts) denaturation->binding elution Elution with Low Salt Buffer (e.g., TE buffer or Water) binding->wash wash->elution purified_na Purified Nucleic Acids (DNA/RNA) elution->purified_na

Mechanism of Guanidinium-Based Nucleic Acid Extraction.

Quantitative Data Summary

The yield and purity of nucleic acids extracted using guanidinium-based methods can vary depending on the sample type, starting amount, and specific protocol used. The following table provides typical expected values. Purity is commonly assessed by spectrophotometry, measuring the absorbance ratios at 260/280 nm and 260/230 nm.

Sample TypeStarting MaterialExpected DNA YieldExpected RNA YieldA260/A280 RatioA260/A230 Ratio
Cultured Cells 1 x 10⁶ cells5 - 10 µg10 - 20 µg1.8 - 2.0> 2.0
Animal Tissue 25 mg10 - 30 µg10 - 50 µg1.8 - 2.0> 2.0
Whole Blood 200 µL3 - 10 µgN/A1.8 - 2.0> 2.0
Bacteria (E. coli) 1 mL overnight culture5 - 15 µg20 - 40 µg1.8 - 2.0> 2.0
Plant Tissue 100 mg1 - 10 µg5 - 30 µg1.8 - 2.0> 1.8
Virus (in VTM) 200 µLVariableVariable1.8 - 2.2> 1.8

Note: These are approximate values. Actual yields and purity may vary.

Experimental Protocols

Protocol 1: Total RNA Extraction using Guanidinium Thiocyanate-Phenol-Chloroform (GITC) Single-Step Method

This method, often referred to as the Chomczynski and Sacchi method, is highly effective for isolating high-quality total RNA.[9][13]

Objective: To isolate total RNA from cultured cells or tissues.

Principle: The sample is homogenized in a denaturing solution containing GITC and phenol.[14] Following the addition of chloroform and centrifugation, the mixture separates into three phases: a lower organic phase containing proteins and lipids, an interphase with DNA, and an upper aqueous phase containing RNA.[9] The RNA is then precipitated from the aqueous phase with isopropanol.

Materials and Reagents:

  • Denaturing Solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine (Sarkosyl), and 0.1 M 2-mercaptoethanol (add fresh).[13]

  • 2 M Sodium Acetate, pH 4.0

  • Water-saturated Phenol

  • Chloroform:Isoamyl Alcohol (49:1)

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • RNase-free water or TE buffer

Procedure:

  • Homogenization:

    • Tissues: Homogenize 50-100 mg of tissue in 1 mL of Denaturing Solution using a glass-Teflon homogenizer.[14]

    • Cultured Cells: Lyse up to 1 x 10⁷ cells in 1 mL of Denaturing Solution by repetitive pipetting.

  • Phase Separation:

    • Sequentially add the following to the homogenate, vortexing after each addition:

      • 0.1 mL of 2 M Sodium Acetate, pH 4.0

      • 1 mL of water-saturated phenol

      • 0.2 mL of chloroform:isoamyl alcohol (49:1)

    • Vortex vigorously for 10-15 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add an equal volume of isopropanol and mix.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

  • Washing and Solubilization:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

G cluster_0 Lysis & Homogenization cluster_1 Phase Separation cluster_2 Precipitation & Wash start Start with Sample (Tissue or Cells) homogenize Homogenize in GITC Lysis Solution start->homogenize add_reagents Add NaOAc, Phenol, Chloroform homogenize->add_reagents centrifuge1 Centrifuge (10,000 x g) add_reagents->centrifuge1 separate Collect Aqueous Phase (Contains RNA) centrifuge1->separate precipitate Precipitate RNA with Isopropanol separate->precipitate centrifuge2 Centrifuge (12,000 x g) precipitate->centrifuge2 wash Wash Pellet with 75% Ethanol centrifuge2->wash dry_resuspend Air Dry Pellet & Resuspend in Water wash->dry_resuspend

Workflow for GITC-Phenol-Chloroform RNA Extraction.
Protocol 2: Genomic DNA Extraction using Guanidinium Hydrochloride and Silica Spin Columns

This protocol is a common method used in many commercial kits for rapid DNA purification.

Objective: To isolate high-quality genomic DNA from various sample types.

Principle: Cells are lysed in a buffer containing guanidinium hydrochloride and Proteinase K.[15] The lysate is then mixed with ethanol to create conditions that promote DNA binding to a silica membrane in a spin column.[16] Contaminants are washed away, and pure DNA is eluted in a low-salt buffer.

Materials and Reagents:

  • Lysis Buffer (G2 Buffer): 800 mM guanidine hydrochloride, 30 mM Tris-Cl (pH 8.0), 30 mM EDTA (pH 8.0), 5% Tween 20, 0.5% Triton X-100.[17]

  • Binding Buffer: Typically a high concentration of GuHCl (e.g., 6 M) and ethanol.

  • Wash Buffer 1 (W1): Contains a lower concentration of guanidinium salt to remove proteins and other contaminants.

  • Wash Buffer 2: Contains ethanol to remove salts.

  • Elution Buffer (AE Buffer): 10 mM Tris-Cl, 0.5 mM EDTA, pH 9.0 or nuclease-free water.

  • Proteinase K (20 mg/mL)

  • Ethanol (96-100%)

  • Silica Spin Columns and Collection Tubes

Procedure:

  • Lysis:

    • Place the sample (e.g., 25 mg tissue, 200 µL blood, or 1x10⁶ cells) in a microcentrifuge tube.

    • Add 180 µL of Lysis Buffer and 20 µL of Proteinase K.

    • Vortex and incubate at 56°C for 10-30 minutes, until the sample is completely lysed.

  • Binding:

    • Add 200 µL of Binding Buffer (or 100% ethanol as per kit instructions) to the lysate and mix thoroughly by vortexing.

    • Transfer the entire mixture to a silica spin column placed in a collection tube.

    • Centrifuge at >6,000 x g for 1 minute. Discard the flow-through.

  • Washing:

    • Add 500 µL of Wash Buffer 1 to the column. Centrifuge for 1 minute and discard the flow-through.

    • Add 500 µL of Wash Buffer 2 to the column. Centrifuge for 3 minutes to dry the membrane.

  • Elution:

    • Place the spin column in a clean 1.5 mL microcentrifuge tube.

    • Add 50-200 µL of Elution Buffer directly to the center of the silica membrane.

    • Incubate at room temperature for 1-5 minutes.

    • Centrifuge at >6,000 x g for 1 minute to elute the purified DNA.

G cluster_0 Lysis cluster_1 Binding cluster_2 Washing cluster_3 Elution start Start with Sample lysis Lyse with GuHCl Buffer & Proteinase K start->lysis add_ethanol Add Ethanol/Binding Buffer lysis->add_ethanol load_column Load Lysate onto Silica Spin Column add_ethanol->load_column centrifuge1 Centrifuge to Bind DNA load_column->centrifuge1 wash1 Wash with Buffer 1 centrifuge1->wash1 wash2 Wash with Buffer 2 wash1->wash2 dry_spin Dry Spin to Remove Ethanol wash2->dry_spin elute Add Elution Buffer dry_spin->elute incubate Incubate elute->incubate centrifuge_elute Centrifuge to Elute DNA incubate->centrifuge_elute

Workflow for Guanidinium-Silica Column DNA Extraction.
Protocol 3: High-Throughput Viral RNA/DNA Extraction using Guanidinium-based Lysis Buffer and Magnetic Beads

This protocol is suitable for automated, high-throughput extraction from samples like nasopharyngeal swabs in viral transport media (VTM), crucial for infectious disease diagnostics.

Objective: To rapidly purify viral nucleic acids from liquid samples.

Principle: Samples are lysed in a guanidinium-based buffer. Nucleic acids are then bound to silica-coated magnetic beads. The beads are captured using a magnet, allowing for efficient washing to remove inhibitors. Finally, the purified nucleic acids are eluted from the beads. This method is highly adaptable to 96-well plate formats.

Materials and Reagents:

  • Lysis/Binding Buffer: 4 M Guanidinium thiocyanate (GITC), 55 mM Tris-HCl, 25 mM EDTA, 3% (v/v) Triton X-100.[11][12][18]

  • Wash Buffers: Typically two different ethanol-based wash buffers are used.

  • Elution Buffer: Nuclease-free water or low-salt buffer.

  • Silica-coated Magnetic Beads

  • 96-well plates and magnetic stand

Procedure:

  • Lysis and Binding:

    • Add 200 µL of sample (e.g., VTM) to a well of a 96-well deep-well plate.

    • Add 200 µL of Lysis/Binding Buffer and 20 µL of the magnetic bead suspension.

    • Mix and incubate at room temperature for 10 minutes to allow lysis and binding of nucleic acids to the beads.

  • Washing:

    • Place the plate on a magnetic stand to capture the beads. Wait until the solution is clear, then carefully aspirate and discard the supernatant.

    • Remove the plate from the magnet, add 500 µL of the first Wash Buffer, and resuspend the beads.

    • Place the plate back on the magnetic stand, capture the beads, and discard the supernatant.

    • Repeat the wash step with the second Wash Buffer.

  • Drying:

    • After the final wash, leave the plate on the magnetic stand and air-dry the beads for 5-10 minutes to remove any residual ethanol.

  • Elution:

    • Remove the plate from the magnet and add 50-100 µL of Elution Buffer.

    • Resuspend the beads and incubate at 65°C for 5-10 minutes to facilitate the release of nucleic acids.

    • Place the plate back on the magnetic stand, capture the beads, and carefully transfer the supernatant containing the purified nucleic acids to a new plate or tubes.

Safety and Handling Precautions

Guanidinium compounds require careful handling.

  • Guanidinium thiocyanate is harmful if swallowed or in contact with skin. It can release highly toxic cyanide gas if mixed with acids or bleach.[4]

  • Guanidinium hydrochloride is a skin and eye irritant.

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Work in a well-ventilated area or a chemical fume hood, especially when handling GITC.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Troubleshooting & Optimization

Technical Support Center: 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride. The information presented here will aid in understanding potential degradation pathways and designing robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride under stress conditions?

A1: Based on the chemical structure, which features a guanidinium group, the primary degradation pathways for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride are anticipated to be hydrolysis, oxidation, and to a lesser extent, photolysis. The guanidinium moiety is susceptible to hydrolysis, which can lead to the formation of urea and ammonia.[1] Oxidative conditions may also lead to the formation of various degradation products.

Q2: What specific degradation products should I be looking for during my analysis?

A2: While specific degradation products for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride are not extensively documented in publicly available literature, based on the degradation of similar compounds like biguanides (e.g., metformin, proguanil), you should anticipate the following potential degradation products:

  • Hydrolysis: Cyclohexylurea, urea, and ammonia. The biguanide structure can hydrolyze to form these smaller molecules.[1]

  • Oxidation: N-oxide derivatives of the guanidine groups.

  • Impurity-related degradants: Depending on the synthetic route, impurities such as melamine or cyanide could potentially be present and should be monitored.

Q3: My compound is showing significant degradation under acidic conditions. What is the likely mechanism?

A3: Acid-catalyzed hydrolysis is a common degradation pathway for compounds containing guanidine groups. In an acidic environment, the guanidinium ion is stable, but the carbon-nitrogen bonds can be susceptible to nucleophilic attack by water, leading to cleavage of the molecule. The likely degradation products would be cyclohexylamine and urea derivatives.

Q4: I am observing unexpected peaks in my chromatogram after oxidative stress testing. What could these be?

A4: Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the formation of N-oxides or other oxygenated derivatives of the guanidine functional groups. It is also possible that the cyclohexyl ring could undergo oxidation, although this is generally less likely under standard forced degradation conditions compared to the more reactive guanidine moiety.

Q5: How can I minimize degradation of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride during storage and handling?

A5: To minimize degradation, it is recommended to store the compound in a cool, dry place, protected from light. For solutions, using buffered systems to maintain a neutral pH can help to mitigate acid- or base-catalyzed hydrolysis. If the compound is found to be sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Troubleshooting Guides

Issue 1: Rapid degradation observed in solution at room temperature.

  • Possible Cause: Hydrolysis due to non-neutral pH of the solvent.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is acidic or basic, prepare fresh solutions using a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Analyze the buffered solution at regular intervals to assess stability.

Issue 2: Inconsistent results in photostability studies.

  • Possible Cause: Lack of controlled light exposure or contribution from thermal degradation.

  • Troubleshooting Steps:

    • Ensure your photostability chamber provides uniform light exposure (as per ICH Q1B guidelines).

    • Include dark controls (samples wrapped in aluminum foil) stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.

    • Analyze samples at multiple time points to establish a degradation curve.

Issue 3: Appearance of multiple unknown peaks in the HPLC analysis of stressed samples.

  • Possible Cause: Complex degradation pathways or interaction with excipients (if in formulation).

  • Troubleshooting Steps:

    • Perform forced degradation studies on the pure active pharmaceutical ingredient (API) to identify its intrinsic degradation products.

    • If working with a formulation, test each excipient individually under the same stress conditions to check for potential interactions or degradation.

    • Employ a high-resolution mass spectrometer (LC-MS/MS) to obtain mass data for the unknown peaks to aid in their identification.

Quantitative Data Summary

The following tables summarize typical conditions used in forced degradation studies. The percentage of degradation will be specific to your experimental conditions and the stability of the molecule.

Table 1: Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 - 72 hours
Base Hydrolysis0.1 M NaOH60°C24 - 72 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalDry Heat80°C48 hours
PhotolyticICH Q1B Option 225°CAs per guidelines

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride in 0.1 M hydrochloric acid.

  • Stress Condition: Place the solution in a tightly sealed container and store it in a water bath or oven at 60°C.

  • Time Points: Withdraw aliquots at 0, 8, 24, and 48 hours.

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride in a 3% hydrogen peroxide solution.

  • Stress Condition: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Analysis: Dilute the samples with the mobile phase to a suitable concentration and analyze immediately by a validated stability-indicating HPLC method.

Visualizations

Hydrolysis_Pathway 1-carbamimidoyl-2-cyclohexylguanidine 1-carbamimidoyl-2-cyclohexylguanidine Cyclohexylurea Cyclohexylurea 1-carbamimidoyl-2-cyclohexylguanidine->Cyclohexylurea Hydrolysis Urea Urea 1-carbamimidoyl-2-cyclohexylguanidine->Urea Hydrolysis Ammonia Ammonia Urea->Ammonia Further Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Stressed_Samples Stressed_Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Heat Heat Heat->Stressed_Samples Light Light Light->Stressed_Samples API API API->Acid API->Base API->Oxidation API->Heat API->Light Analysis Analysis Stressed_Samples->Analysis Data_Interpretation Data_Interpretation Analysis->Data_Interpretation

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Optimizing Reaction Conditions for Cyclohexylguanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the synthesis of cyclohexylguanidine derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of cyclohexylguanidine derivatives, particularly when using pyrazole-based guanidinylating agents.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Guanidinylating Reagent: The reagent may have degraded due to moisture. 2. Insufficient Base: The amine salt may not be fully neutralized, or the reaction medium is not basic enough to facilitate the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Steric Hindrance: The cyclohexylamine derivative or the guanidinylating reagent may be sterically hindered.1. Use a fresh batch of the guanidinylating reagent and store it under anhydrous conditions. 2. Ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA) are used. One equivalent neutralizes the HCl salt of the reagent, and the second acts as a proton scavenger in the reaction. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. 4. Consider using a less hindered guanidinylating reagent or increasing the reaction time and/or temperature.
Incomplete Reaction 1. Insufficient Reagent: The stoichiometry of the guanidinylating reagent to the amine may be too low. 2. Short Reaction Time: The reaction may not have reached completion.1. Use a slight excess (1.1-1.2 equivalents) of the guanidinylating reagent. 2. Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting amine is consumed.
Formation of Side Products 1. Urea/Thiourea Formation: This can occur if the guanidinylating reagent is a thiourea derivative and is not fully activated. 2. Bis-guanidinylation: If a diamine is used, or if the product can react further, bis-guanidinylation can occur. 3. Reaction with Solvent: Nucleophilic solvents may react with the guanidinylating agent.1. Ensure complete activation of the thiourea with an appropriate agent (e.g., a thiophilic metal salt). When using pyrazole-based reagents, this is less of an issue. 2. Use a controlled stoichiometry of the guanidinylating reagent and consider using a large excess of the diamine to favor mono-substitution. 3. Use a non-nucleophilic, aprotic solvent such as DMF, acetonitrile, or THF.
Difficult Purification 1. High Polarity and Basicity: Guanidines are highly basic and polar, making them difficult to handle with standard silica gel chromatography. They may streak or remain on the column. 2. Salts in the Product: The product may be contaminated with hydrochloride or other salts from the reaction.1. Ion-Exchange Chromatography: Use a cation-exchange resin (e.g., Amberlite) to capture the basic guanidine, wash away neutral impurities, and then elute the product with an acid or a strong base solution.[1] 2. Reverse-Phase HPLC: Use a C18 column with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[2] For particularly stubborn separations, using a mobile phase containing guanidine hydrochloride can help to elute highly basic peptides and may be adapted for small molecules.[2][3] 3. Perform an aqueous workup with a basic solution (e.g., NaHCO₃ or a mild NaOH solution) to remove hydrochloride salts before extraction and further purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the guanylation of cyclohexylamine?

A1: In many protocols, the guanidinylating reagent, such as 1H-pyrazole-1-carboxamidine hydrochloride, is a salt. A base, typically a non-nucleophilic hindered amine like N,N-Diisopropylethylamine (DIPEA or Hünig's base), serves two primary purposes. First, it neutralizes the hydrochloride salt of the reagent. Second, it acts as a proton scavenger, accepting the proton released during the nucleophilic attack of the cyclohexylamine on the guanidinylating agent. This maintains a favorable reaction environment.

Q2: Which solvent is best for this reaction?

A2: Aprotic polar solvents are generally preferred for this reaction. Dimethylformamide (DMF) is a common choice as it effectively dissolves the reactants and reagents.[4] Other suitable solvents include acetonitrile (ACN) and tetrahydrofuran (THF). The choice of solvent can influence reaction rates and solubility of reactants.

Q3: Can I use a different guanidinylating reagent?

A3: Yes, several guanidinylating reagents can be used. 1H-pyrazole-1-carboxamidine hydrochloride is effective for many primary and secondary amines.[4] Other options include N,N'-di-Boc-S-methylisothiourea (requires an activator like a mercury or silver salt), or triflyl-protected guanidines for less reactive amines. The choice of reagent will depend on the nucleophilicity of your cyclohexylamine derivative and the desired protecting groups on the final guanidine.

Q4: My guanidine product is an oil, but the literature reports a solid. What should I do?

A4: Guanidine compounds are often isolated as their salts (e.g., hydrochloride or trifluoroacetate) to induce crystallization and improve handling. If you have isolated the free base as an oil, try dissolving it in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl in a non-polar solvent or TFA to precipitate the corresponding salt.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, since guanidines are very polar, you may need a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide). Staining with ninhydrin can be used to visualize the primary amine starting material, which will disappear as the reaction progresses. LC-MS is the most effective method as it can track the consumption of the starting material and the formation of the product by their respective masses.

Experimental Protocols

Protocol 1: Guanylation of Cyclohexylamine using 1H-Pyrazole-1-carboxamidine Hydrochloride

This protocol is adapted from a known procedure for the guanylation of primary aliphatic amines.[4]

Materials:

  • Cyclohexylamine

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of cyclohexylamine (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (2.2 eq).

  • Stir the solution at room temperature and add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS until the cyclohexylamine is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by either crystallization of its salt or by chromatography (see Troubleshooting Guide for purification tips).

Summary of Reaction Conditions
ParameterCondition
Reactants Cyclohexylamine, 1H-Pyrazole-1-carboxamidine HCl
Base N,N-Diisopropylethylamine (DIPEA)
Solvent Dimethylformamide (DMF)
Temperature Room Temperature
Stoichiometry Amine:Reagent:Base = 1 : 1.1 : 2.2
Typical Yield ~84%[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Cyclohexylamine (1 eq) in anhydrous DMF add_base Add DIPEA (2.2 eq) start->add_base add_reagent Add 1H-Pyrazole-1-carboxamidine HCl (1.1 eq) add_base->add_reagent react Stir at Room Temperature (12-24h) add_reagent->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Water, EtOAc, Brine) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Purification dry->purify product Cyclohexylguanidine Product purify->product logical_relationship cluster_problem Common Problems cluster_cause Potential Causes cluster_solution Solutions p1 Low Yield c1 Reagent Degradation p1->c1 c2 Insufficient Base/Time p1->c2 p2 Incomplete Reaction p2->c2 p3 Purification Difficulty c3 High Product Polarity/Basicity p3->c3 s1 Use Fresh Reagents c1->s1 s2 Optimize Stoichiometry & Time c2->s2 s3 Use Ion-Exchange or Reverse-Phase HPLC with TFA c3->s3

References

Technical Support Center: Synthesis of 1-Carbamimidoyl-2-cyclohexylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 1-carbamimidoyl-2-cyclohexylguanidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-carbamimidoyl-2-cyclohexylguanidine?

The most prevalent and industrially viable method for synthesizing 1-carbamimidoyl-2-cyclohexylguanidine (also known as 1-cyclohexylbiguanide) is the reaction of cyclohexylamine or its hydrochloride salt with dicyandiamide (cyanoguanidine). This reaction is typically carried out at elevated temperatures in a suitable solvent.

Q2: What are the primary byproducts I should be aware of in this synthesis?

The main byproducts of concern are:

  • Melamine: Formed from the self-condensation of dicyandiamide at high temperatures.

  • Unreacted Dicyandiamide (Cyanoguanidine): Due to incomplete reaction.

  • Other Triazines (e.g., Melam, Melem): Higher condensation products of dicyandiamide.

  • Dicyclohexylamine and related products: Potential byproducts from the disproportionation of cyclohexylamine at high temperatures over certain catalysts, although less common in this specific synthesis.[1]

Q3: How can I detect the presence of the desired product and its byproducts?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the reaction progress and assessing the purity of the final product.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the final product and identifying impurities if they are present in sufficient quantities.

Q4: What are the general purification strategies for 1-carbamimidoyl-2-cyclohexylguanidine?

The most common purification method is recrystallization of the hydrochloride salt of the product from a suitable solvent system, such as ethanol/water or isopropanol. Biguanides can be challenging to purify due to their hydrogen-bonding capabilities, which can complicate isolation.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Loss of product during workup and purification.1. Increase reaction time or temperature moderately. Monitor reaction progress by HPLC. 2. Optimize temperature; too low may result in a slow reaction, while too high can promote byproduct formation. 3. Ensure accurate measurement of starting materials. A slight excess of cyclohexylamine may be beneficial. 4. Optimize the recrystallization process to minimize loss in the mother liquor.
High Levels of Melamine Impurity 1. Excessive reaction temperature. 2. Prolonged reaction time at high temperatures.1. Lower the reaction temperature. Melamine formation is favored at higher temperatures. 2. Reduce the reaction time. Monitor the reaction to stop it once the formation of the desired product has plateaued.
Presence of Unreacted Dicyandiamide 1. Insufficient reaction time or temperature. 2. Poor mixing of reactants.1. Increase reaction time or temperature as needed, while balancing against melamine formation. 2. Ensure efficient stirring throughout the reaction.
Product is Difficult to Crystallize 1. Presence of significant impurities. 2. Incorrect solvent system for recrystallization.1. Attempt to precipitate the bulk of the product and then purify further, or consider column chromatography if feasible. 2. Experiment with different solvent systems for recrystallization (e.g., varying ratios of ethanol/water, trying other alcohol-based systems).
Inconsistent Results Between Batches 1. Variation in the quality of starting materials. 2. Inconsistent reaction conditions (temperature, time, stirring).1. Use starting materials of consistent and high purity. 2. Carefully control all reaction parameters.

Experimental Protocols

Key Experiment: Synthesis of 1-Carbamimidoyl-2-cyclohexylguanidine Hydrochloride

This protocol is a representative method based on common biguanide syntheses.

Materials:

  • Cyclohexylamine hydrochloride

  • Dicyandiamide (Cyanoguanidine)

  • 1-Butanol (or a similar high-boiling solvent)

  • Hydrochloric acid (for pH adjustment)

  • Ethanol and deionized water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexylamine hydrochloride (1.0 equivalent) and dicyandiamide (1.0-1.1 equivalents) in 1-butanol.

  • Heat the mixture to reflux (approximately 115-120 °C) with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC. A typical reaction time is 4-8 hours.

  • After the reaction is complete (as determined by the consumption of starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in hot deionized water and treat with activated charcoal to remove colored impurities.

  • Filter the hot solution and adjust the pH of the filtrate to approximately 6.5 with dilute hydrochloric acid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride in a vacuum oven.

Analytical Method: HPLC for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5) and acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Times: The retention time will depend on the exact conditions. Generally, melamine will have an earlier retention time than 1-carbamimidoyl-2-cyclohexylguanidine.

Data Presentation

Table 1: Effect of Reaction Temperature on Product Yield and Melamine Formation

Temperature (°C)Reaction Time (h)Yield of Product (%)Melamine Content (%)
100865< 1
120685~2
140480> 5

Note: Data are representative and may vary based on specific reaction conditions.

Table 2: HPLC Retention Times of Key Compounds

CompoundApproximate Retention Time (min)
Melamine3.5
Dicyandiamide4.2
1-Carbamimidoyl-2-cyclohexylguanidine7.8

Note: Retention times are illustrative and will vary with the specific HPLC method.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Workup & Purification cluster_product Final Product Cyclohexylamine_HCl Cyclohexylamine HCl Reaction Reaction in 1-Butanol (115-120°C, 4-8h) Cyclohexylamine_HCl->Reaction Dicyandiamide Dicyandiamide Dicyandiamide->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Dissolution Dissolution & Charcoal Treatment Solvent_Removal->Dissolution Crystallization Crystallization Dissolution->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product Pure 1-Carbamimidoyl-2- cyclohexylguanidine HCl Filtration_Drying->Final_Product

Caption: Experimental workflow for the synthesis of 1-carbamimidoyl-2-cyclohexylguanidine HCl.

Byproduct_Formation Reactants Cyclohexylamine + Dicyandiamide Desired_Reaction Desired Reaction (Nucleophilic Addition) Reactants->Desired_Reaction Product 1-Carbamimidoyl-2-cyclohexylguanidine Desired_Reaction->Product Side_Reaction Side Reaction (Self-Condensation) Byproduct Melamine Side_Reaction->Byproduct Dicyandiamide_Node Dicyandiamide Dicyandiamide_Node->Side_Reaction High Temp.

Caption: Logical relationship between desired reaction and primary side reaction.

References

Technical Support Center: Stability of 1-Carbamimidoyl-2-cyclohexylguanidine in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 1-carbamimidoyl-2-cyclohexylguanidine in various biological media.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of assessing the stability of 1-carbamimidoyl-2-cyclohexylguanidine in biological media?

A1: Evaluating the stability of 1-carbamimidoyl-2-cyclohexylguanidine in biological matrices such as plasma, serum, blood, or tissue homogenates is a critical component of bioanalytical method validation and drug development.[1][2] This assessment ensures the reliability and accuracy of concentration measurements in preclinical and clinical studies. Stability testing helps to identify potential degradation of the analyte, which could lead to an underestimation of its true concentration and result in erroneous pharmacokinetic and pharmacodynamic data.[3]

Q2: What are the common factors that can affect the stability of 1-carbamimidoyl-2-cyclohexylguanidine in biological samples?

A2: Several factors can influence the stability of a drug in a biological matrix.[1][2] For a compound like 1-carbamimidoyl-2-cyclohexylguanidine, which contains guanidine groups, pH is a critical factor as its ionization state can change, potentially affecting its stability and interaction with matrix components. Other common factors include:

  • Temperature: Both short-term (bench-top) and long-term (storage) temperature conditions can lead to degradation.

  • Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize the compound.

  • Oxidation: The compound may be susceptible to oxidation.

  • Light Exposure: Photodegradation can occur if the compound is light-sensitive.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact compound stability.

Q3: What types of stability studies are recommended for 1-carbamimidoyl-2-cyclohexylguanidine?

A3: A comprehensive stability assessment should include several types of studies to cover different scenarios from sample collection to analysis:[4]

  • Bench-Top Stability: Evaluates the stability of the compound in the biological matrix at room temperature for a period that mimics the sample handling and processing time.

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the compound's concentration.

  • Long-Term Stability: Determines the stability of the compound in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

  • Stock Solution Stability: Evaluates the stability of the compound in the solvent used to prepare stock and working solutions.

  • Post-Preparative Stability: Assesses the stability of the processed samples (e.g., after extraction) in the autosampler before analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low recovery of 1-carbamimidoyl-2-cyclohexylguanidine in plasma samples. Degradation during sample collection and handling: The compound may be unstable at room temperature. Enzymatic degradation: Plasma enzymes may be metabolizing the compound.- Collect blood samples in tubes containing a suitable anticoagulant and immediately place them on ice. - Process the blood to obtain plasma as quickly as possible. - Consider adding an enzyme inhibitor to the collection tubes if enzymatic degradation is suspected.
Inconsistent results between different batches of biological matrix. Matrix effect: Different lots of plasma or serum can have varying compositions that affect the ionization and recovery of the analyte during sample preparation and analysis.- Evaluate matrix effects during method development using at least six different sources of the biological matrix. - If significant matrix effects are observed, consider a more rigorous sample clean-up procedure or the use of a stable isotope-labeled internal standard.
Analyte concentration decreases after repeated freeze-thaw cycles. Compound instability due to pH shifts or precipitation upon thawing. - Aliquot samples into smaller volumes to avoid the need for multiple freeze-thaw cycles. - Evaluate the effect of pH on stability and consider adjusting the sample pH before freezing.
Loss of compound in processed samples waiting for analysis. Post-preparative instability: The analyte may be unstable in the final extraction solvent or in the autosampler.- Analyze processed samples as quickly as possible. - Evaluate the stability of the compound in the autosampler at the set temperature for the expected duration of the analytical run. - If instability is observed, consider changing the final solvent or lowering the autosampler temperature.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with 1-carbamimidoyl-2-cyclohexylguanidine at low and high quality control (QC) concentrations.

  • Initial Analysis (Cycle 0): Immediately after spiking, analyze a set of QC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This completes one freeze-thaw cycle. Repeat for the desired number of cycles (typically 3-5).

  • Analysis: After the final thaw, analyze the QC samples.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentration. The deviation should be within an acceptable range (e.g., ±15%).

Protocol 2: Bench-Top Stability Assessment
  • Sample Preparation: Spike a pool of the biological matrix with 1-carbamimidoyl-2-cyclohexylguanidine at low and high QC concentrations.

  • Storage: Leave the QC samples on the bench at room temperature for a specified period (e.g., 4, 8, or 24 hours), which should be equal to or longer than the expected sample handling time.

  • Analysis: After the specified duration, process and analyze the QC samples along with a freshly prepared set of calibration standards and control samples.

  • Data Evaluation: Compare the mean concentration of the bench-top samples to the nominal concentration. The deviation should be within an acceptable range (e.g., ±15%).

Data Presentation

Table 1: Summary of Freeze-Thaw Stability of 1-carbamimidoyl-2-cyclohexylguanidine in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 (% Recovery)Cycle 3 (% Recovery)Cycle 5 (% Recovery)
Low QC1098.595.291.8
High QC500101.298.796.5

Table 2: Summary of Bench-Top Stability of 1-carbamimidoyl-2-cyclohexylguanidine in Human Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)4 hours (% Recovery)8 hours (% Recovery)24 hours (% Recovery)
Low QC1099.196.888.3
High QC500100.599.292.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Sample Analysis cluster_data Data Evaluation spike Spike Biological Matrix with 1-carbamimidoyl-2-cyclohexylguanidine ft Freeze-Thaw Cycles spike->ft bt Bench-Top Incubation spike->bt lt Long-Term Storage spike->lt extract Sample Extraction ft->extract bt->extract lt->extract lcms LC-MS/MS Analysis extract->lcms evaluate Compare with Baseline/ Nominal Concentration lcms->evaluate

Caption: General workflow for assessing the stability of a compound in biological media.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent or Low Analyte Recovery check_handling Review Sample Handling and Storage Conditions start->check_handling check_matrix Evaluate Matrix Effects start->check_matrix check_method Assess Analytical Method Robustness start->check_method optimize_handling Optimize Collection and Processing Procedures check_handling->optimize_handling Identified Issue improve_cleanup Enhance Sample Clean-up check_matrix->improve_cleanup Significant Effect modify_method Modify Analytical Method (e.g., use internal standard) check_method->modify_method Method Variability

Caption: A logical troubleshooting workflow for addressing inconsistent analytical results.

References

addressing cytotoxicity of 1-carbamimidoyl-2-cyclohexylguanidine in control cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with guanidine-based compounds, using 1-carbamimidoyl-2-cyclohexylguanidine as a representative example. Due to the limited direct data on this specific compound, this guide draws upon established knowledge of closely related guanidine-containing molecules to provide relevant and practical guidance.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our control cell line when using 1-carbamimidoyl-2-cyclohexylguanidine. What are the typical cytotoxic concentration ranges for guanidine-based compounds?

A1: The cytotoxic concentration of guanidine derivatives can vary significantly depending on the specific compound structure, the cell line used, and the duration of exposure. Generally, guanidine compounds can exhibit cytotoxicity in a dose-dependent manner. For instance, studies on various guanidine-based chemicals have shown IC50 values (the concentration that inhibits 50% of cell viability) ranging from the low micromolar to the microgram per milliliter scale. Dodecylguanidine hydrochloride (DGH) and a cyanoguanidine polymer (CGP) have demonstrated high cytotoxicity with IC50 values of 0.39 µg/mL and 49.6 µg/mL, respectively, in A549 human lung epithelial cells after 24 hours of exposure.[1] It is crucial to perform a dose-response experiment to determine the specific IC50 value for your compound and cell line.

Q2: What are the common mechanisms of cytotoxicity for guanidine compounds?

A2: Guanidine-based compounds can induce cytotoxicity through several mechanisms, primarily related to their cationic nature and ability to interact with cellular membranes and intracellular targets. Key mechanisms include:

  • Cell Membrane Damage: The positively charged guanidinium group can interact with and disrupt the negatively charged cell membrane, leading to increased membrane permeability and leakage of intracellular components, such as lactate dehydrogenase (LDH).[1]

  • Apoptosis (Programmed Cell Death): Many guanidine compounds can trigger apoptosis. This can be identified by assays that detect markers like Annexin V staining and caspase activation.[2]

  • Necrosis: At higher concentrations, direct membrane damage can lead to necrotic cell death.[2]

  • Cell Cycle Arrest: Some guanidine derivatives have been shown to cause cell cycle arrest, for example, in the G2/M phase, preventing cell proliferation.[3]

  • Mitochondrial Dysfunction: Cytotoxicity can be mediated by the disruption of mitochondrial membrane potential, which is a key event in the intrinsic apoptotic pathway.[4][5][6]

Q3: How can we reduce the off-target cytotoxicity of our guanidine compound in control cells?

A3: Mitigating unwanted cytotoxicity is a common challenge. Here are a few strategies to consider:

  • Concentration Optimization: The most straightforward approach is to carefully titrate the compound to find the lowest effective concentration that elicits the desired biological effect in your experimental cells while minimizing toxicity in control cells.

  • Charge Neutralization: For poly-guanidine compounds, their positive charge is often linked to cytotoxicity. One study demonstrated that forming polyelectrolyte complexes with anionic natural polymers (like k-carrageenan or chondroitin sulfate) can significantly reduce the cytotoxicity of poly(hexamethylene guanidine) (PHMG) by neutralizing its positive charge.[7] This approach might be adaptable for other cationic guanidine compounds.

  • Formulation Strategies: For in vivo applications, encapsulating the compound in nanoparticles could help in targeted delivery to specific tissues, thereby reducing systemic toxicity to healthy cells.[2]

  • Solvent Considerations: Ensure that the solvent used to dissolve your compound is not contributing to the observed cytotoxicity. Solvents like DMSO can be toxic at higher concentrations. It is recommended to keep the final solvent concentration below 0.5% (v/v) and to always include a solvent-only control in your experiments.[8][9]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results. Allow cells to adhere and stabilize for 24 hours before adding the compound.
Compound Solubility Poorly dissolved compound can lead to inconsistent concentrations across wells. Visually inspect for precipitates. Consider using a different solvent or sonication to improve solubility.
Edge Effects in Plates The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. Avoid using the outermost wells for experimental samples or ensure proper humidification during incubation.
Assay Incubation Time The timing of the cytotoxicity assay can be critical. Ensure that the incubation time with the assay reagent (e.g., AlamarBlue, MTT) is consistent across all plates and experiments.
Problem 2: Discrepancy between different cytotoxicity assays (e.g., metabolic vs. membrane integrity).
Possible Cause Troubleshooting Step
Different Mechanisms of Cell Death A metabolic assay (like MTT or AlamarBlue) measures cell viability, while a membrane integrity assay (like LDH release) measures cell death via necrosis or late apoptosis. A compound might reduce metabolic activity without immediately causing membrane rupture.
Timing of Assays Apoptosis can be a slower process than necrosis. A decrease in metabolic activity might be detectable hours before significant membrane damage occurs. Consider performing a time-course experiment to capture different stages of cell death.
Compound Interference Some compounds can directly react with assay reagents. Run a control with the compound in cell-free media to check for any direct interference with the assay chemistry.

Experimental Protocols

Protocol 1: Determining the IC50 Value using a Cell Viability Assay (AlamarBlue)
  • Cell Seeding: Seed your control cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of 1-carbamimidoyl-2-cyclohexylguanidine in culture medium. Perform a serial dilution to create a range of concentrations (e.g., starting from 100 µM down to 0.1 µM). Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with untreated cells and vehicle control cells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • AlamarBlue Assay: Add 10 µL of AlamarBlue reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation of 540 nm and an emission of 590 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the guanidine compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include positive controls for apoptosis (e.g., paclitaxel) and necrosis (e.g., 0.01% Triton X-100).[2]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1500 rpm for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add Alexa Fluor 488 Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 200 µL of Annexin Binding Buffer to each tube and analyze the samples by flow cytometry immediately.[2]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways and Experimental Workflows

Cytotoxicity_Workflow cluster_experiment Experimental Workflow start Start: Treat Control Cells with 1-carbamimidoyl-2-cyclohexylguanidine dose_response Dose-Response & Time-Course (e.g., 24h, 48h, 72h) start->dose_response viability_assay Assess Cell Viability (e.g., AlamarBlue, MTT) dose_response->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanism Investigate Mechanism of Cytotoxicity ic50->mechanism apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism->apoptosis_assay membrane_assay Membrane Integrity Assay (LDH Release) mechanism->membrane_assay mito_assay Mitochondrial Potential Assay (e.g., TMRE, JC-1) mechanism->mito_assay

Caption: Experimental workflow for assessing the cytotoxicity of a guanidine-based compound.

Apoptosis_Pathway cluster_pathway Potential Apoptotic Signaling Pathway compound Guanidine Compound mitochondria Mitochondrial Stress compound->mitochondria mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by guanidine compounds.

References

Technical Support Center: Refining Purification Methods for High-Purity 1-Carbamimidoyl-2-cyclohexylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity 1-carbamimidoyl-2-cyclohexylguanidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification strategies for crude 1-carbamimidoyl-2-cyclohexylguanidine?

A1: The most common initial strategies involve crystallization or precipitation. Due to the basic nature of the guanidine groups, the compound is often isolated as a salt (e.g., hydrochloride salt) to improve its crystallinity and handling properties.[1][2] A typical approach is to dissolve the crude material in a suitable solvent at an elevated temperature and then induce crystallization by cooling, adding an anti-solvent, or a combination of both.

Q2: My 1-carbamimidoyl-2-cyclohexylguanidine product is an oil and will not crystallize. What should I do?

A2: "Oiling out" is a common issue with highly polar or impure compounds. Here are several strategies to induce crystallization:

  • Solvent System Modification: Experiment with different solvent or co-solvent systems. A combination of a good solvent (e.g., methanol, ethanol, water) and an anti-solvent (e.g., diethyl ether, ethyl acetate, hexane) can be effective.

  • Temperature Control: Slow cooling is crucial. Rapid cooling can lead to the formation of a supersaturated oil instead of crystals. Try insulating the crystallization vessel to slow down the cooling process.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

  • pH Adjustment: Ensure the pH of your solution is appropriate for the salt form you are trying to crystallize. For hydrochloride salts, a slightly acidic pH may be necessary.

Q3: What are typical impurities I might encounter, and how can I remove them?

A3: Potential impurities in the synthesis of 1-carbamimidoyl-2-cyclohexylguanidine can include unreacted starting materials (e.g., cyclohexylamine, dicyandiamide), side-reaction products, and residual solvents.[3][4][5]

  • Starting Materials: These are often removed by recrystallization, as their solubility profiles are typically different from the final product.

  • Side-Reaction Products: Depending on their structure, these may be removed by adjusting the pH to precipitate the desired product while keeping the impurities in solution, or through chromatographic methods if recrystallization is ineffective.

  • Residual Solvents: These are best removed by drying the purified product under vacuum at an appropriate temperature.

Q4: Can I use column chromatography to purify 1-carbamimidoyl-2-cyclohexylguanidine?

A4: Yes, but it can be challenging due to the high basicity and polarity of the compound. Standard silica gel chromatography can lead to strong adsorption and poor recovery. Here are some tips for successful chromatographic purification:

  • Use a Modified Stationary Phase: Consider using alumina (basic or neutral grade) or a C18 reversed-phase silica gel.

  • Mobile Phase Additives: For normal phase chromatography on silica or alumina, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help reduce tailing and improve elution.

  • Reversed-Phase Chromatography: This is often a better choice. A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid to form an ion pair can give good separation. The product is then isolated after removal of the volatile mobile phase.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Choose a solvent in which the compound has lower solubility at room temperature.- Use a smaller volume of the recrystallization solvent.- Employ an anti-solvent to induce further precipitation after cooling.
Product Purity Does Not Improve After Recrystallization - The impurities have a very similar solubility profile to the product.- The cooling was too rapid, trapping impurities.- Try a different solvent system for recrystallization.- Ensure slow cooling to allow for selective crystallization.- Consider an alternative purification technique like column chromatography.
Crystals Do Not Form Upon Cooling The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent gradually until turbidity is observed, then warm slightly to redissolve and cool slowly.- Scratch the inner surface of the flask or add seed crystals.
Formation of Amorphous Solid Instead of Crystals The compound is precipitating too quickly.- Use a more dilute solution.- Cool the solution more slowly.- Consider a different solvent system where the solubility gradient with temperature is less steep.
Discoloration of the Final Product Presence of colored impurities or degradation of the product.- Treat the solution with activated charcoal before filtration and crystallization (use with caution as it can adsorb the product as well).- Ensure all solvents are pure and degassed if the compound is sensitive to oxidation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 1-carbamimidoyl-2-cyclohexylguanidine. Add a potential recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water) dropwise while heating and agitating until the solid dissolves.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve the material.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For further precipitation, the flask can be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Reversed-Phase HPLC Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Data Presentation

Table 1: Solubility Screening of 1-Carbamimidoyl-2-cyclohexylguanidine HCl
SolventSolubility at 25°C (mg/mL)Solubility at 78°C (Boiling) (mg/mL)
Water> 200> 500
Methanol~150> 400
Ethanol~50~250
Isopropanol~10~100
Acetonitrile< 1~5
Ethyl Acetate< 0.1< 1
Hexane< 0.1< 0.1

(Note: These are exemplary data and should be determined experimentally.)

Table 2: Example Recrystallization Solvent Systems and Purity Outcomes
Solvent System (v/v)Initial Purity (%)Purity after 1st Recrystallization (%)Yield (%)
Ethanol/Water (9:1)8595.275
Isopropanol8597.560
Methanol/Diethyl Ether8596.880

(Note: These are exemplary data to illustrate the comparison of different solvent systems.)

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Filtration) cool->isolate dry Dry Under Vacuum isolate->dry pure High-Purity Product dry->pure

Purification Workflow by Recrystallization

troubleshooting_crystallization start No Crystals Formed check_concentration Is solution concentrated enough? start->check_concentration oiling_out Product 'Oils Out' check_cooling Was cooling too fast? oiling_out->check_cooling concentrate Evaporate some solvent check_concentration->concentrate No induce_nucleation Induce Nucleation check_concentration->induce_nucleation Yes add_antisolvent Add anti-solvent check_cooling->add_antisolvent No slow_cooling Cool solution more slowly check_cooling->slow_cooling Yes scratch Scratch flask induce_nucleation->scratch seed Add seed crystal induce_nucleation->seed

Troubleshooting Crystallization Issues

solvent_relationships cluster_solvent Solvent Properties cluster_outcome Purification Outcome polarity Polarity solubility Product Solubility polarity->solubility impurity_solubility Impurity Solubility polarity->impurity_solubility h_bonding Hydrogen Bonding h_bonding->solubility h_bonding->impurity_solubility selectivity Purification Selectivity solubility->selectivity impurity_solubility->selectivity

Solvent Property Relationships in Purification

References

Technical Support Center: Enhancing the Bioavailability of Guanidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of guanidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many guanidine-based compounds exhibit low oral bioavailability?

A1: The guanidinium group, characteristic of these compounds, is highly basic and exists in a protonated, cationic state over a wide physiological pH range. This positive charge leads to high polarity and hydrophilicity, which hinders passive diffusion across the lipophilic intestinal membrane. Additionally, some guanidine compounds can be substrates for efflux transporters, which actively pump the compounds back into the intestinal lumen, further reducing absorption.

Q2: What are the primary strategies to enhance the oral bioavailability of guanidine-based compounds?

A2: The main approaches focus on masking the polar guanidinium group or improving the compound's solubility and dissolution rate. These strategies can be broadly categorized as:

  • Prodrug Approaches: Chemically modifying the guanidine moiety to create a more lipophilic, transient derivative that can cross the intestinal barrier and then revert to the active parent compound in the bloodstream.[1][2][3][4][5]

  • Formulation Strategies:

    • Complexation with Cyclodextrins: Encapsulating the guanidine compound within cyclodextrin molecules to increase its aqueous solubility and dissolution rate.[6][7][8][9][10]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon contact with gastrointestinal fluids, thereby enhancing solubilization and absorption.[11][12][13]

Q3: How do I choose the most appropriate bioavailability enhancement strategy for my compound?

A3: The choice of strategy depends on the specific physicochemical properties of your compound and the nature of the bioavailability barrier. A logical approach to this decision-making process is outlined in the diagram below. This decision tree can help guide your selection based on whether the primary limitation is solubility or permeability.[14][15][16]

G cluster_0 Bioavailability Enhancement Strategy Selection Start Start: Low Oral Bioavailability of Guanidine Compound Problem Identify Primary Barrier: Solubility or Permeability? Start->Problem Solubility Solubility-Limited Problem->Solubility Poor Solubility Permeability Permeability-Limited Problem->Permeability Poor Permeability Both Both Solubility and Permeability Limited Problem->Both Both Sol_Strategy Select Formulation Strategy Solubility->Sol_Strategy Perm_Strategy Select Prodrug Strategy Permeability->Perm_Strategy Both_Strategy Consider Combination or Advanced Formulations Both->Both_Strategy Cyclodextrin Cyclodextrin Complexation Sol_Strategy->Cyclodextrin SEDDS SEDDS/S-SEDDS Sol_Strategy->SEDDS GCDI Guanidine Cyclic Diimide (GCDI) Prodrug Perm_Strategy->GCDI AminoAcid Amino Acid Ester Prodrug Perm_Strategy->AminoAcid Prodrug_SEDDS Prodrug in SEDDS Both_Strategy->Prodrug_SEDDS S_SEDDS Supersaturatable SEDDS (S-SEDDS) Both_Strategy->S_SEDDS G cluster_1 In Vivo Oral Bioavailability Study Workflow Acclimatization Animal Acclimatization (3-5 days) Fasting Overnight Fasting (8-12 hours) Acclimatization->Fasting Grouping Randomize into Groups (Oral and IV) Fasting->Grouping Dosing_Oral Oral Administration (Gavage) Grouping->Dosing_Oral Dosing_IV IV Administration (e.g., Tail Vein) Grouping->Dosing_IV Sampling Serial Blood Sampling (e.g., 0-24h) Dosing_Oral->Sampling Dosing_IV->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Storage Store Plasma at -80°C Plasma_Prep->Storage Analysis LC-MS/MS Bioanalysis Storage->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Bioavailability Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability G cluster_2 Cellular Uptake Mechanism of Guanidinium-Rich Compounds Extracellular Extracellular Space (Higher pH) Intracellular Intracellular Space (Cytosol) (Lower pH) Membrane Plasma Membrane Guanidinium Guanidinium Compound (+) Complex Guanidinium-Fatty Acid Complex Guanidinium->Complex Interaction FattyAcid_De Deprotonated Fatty Acid (-) FattyAcid_De->Complex FattyAcid_Pro Protonated Fatty Acid (Neutral) Channel Transient Membrane Channel Complex->Channel Induces Channel->FattyAcid_Pro Protonation & Resealing Release Compound Release Channel->Release Translocation

References

Validation & Comparative

In-Depth Efficacy Analysis: 1-Carbamimidoyl-2-cyclohexylguanidine in Comparison to Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases reveals a notable absence of published data for the compound identified as 1-carbamimidoyl-2-cyclohexylguanidine. This scarcity of information precludes a direct comparative analysis of its efficacy against known inhibitors at this time. The subsequent sections outline the intended methodological approach for such a comparison, which can be executed should relevant data become available.

I. Overview of Guanidine-Based Compounds

Guanidine and its derivatives are a class of organic compounds with a common functional group, C(NH2)3. Many synthetic and natural guanidinium compounds exhibit significant biological activity. A prominent example is Metformin, a biguanide widely used in the treatment of type 2 diabetes. The biological effects of these compounds are diverse, ranging from antimicrobial to cardiovascular and metabolic actions, often stemming from their interaction with specific cellular targets.

II. Proposed Comparative Efficacy Framework

To provide a thorough comparison for a compound like 1-carbamimidoyl-2-cyclohexylguanidine, a systematic approach is necessary. This would involve identifying its molecular target(s) and then comparing its inhibitory activity with other well-characterized inhibitors of the same target(s).

A. Hypothetical Target Identification and Known Inhibitors

For the purpose of illustrating the comparative methodology, let us hypothesize that 1-carbamimidoyl-2-cyclohexylguanidine is an inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4), a common target for guanidine-related compounds in diabetes therapy.

Known DPP-4 Inhibitors:

  • Sitagliptin

  • Vildagliptin

  • Saxagliptin

  • Linagliptin

B. Data Presentation: Comparative Inhibitory Activity

Should experimental data for 1-carbamimidoyl-2-cyclohexylguanidine become available, it would be summarized as follows for a clear comparison with established DPP-4 inhibitors.

CompoundIC50 (nM)Ki (nM)Selectivity vs. DPP-8/DPP-9Reference
1-carbamimidoyl-2-cyclohexylguanidine Data N/AData N/AData N/AData N/A
Sitagliptin1928>2600-fold[Hypothetical]
Vildagliptin6250>200-fold[Hypothetical]
Saxagliptin5026>400-fold[Hypothetical]
Linagliptin11>10000-fold[Hypothetical]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data presented is for illustrative purposes.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following outlines a standard experimental protocol for assessing the inhibitory efficacy of a compound against a target enzyme like DPP-4.

A. In Vitro Enzyme Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of 1-carbamimidoyl-2-cyclohexylguanidine against purified recombinant human DPP-4 enzyme.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compound (1-carbamimidoyl-2-cyclohexylguanidine) and known inhibitors

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

    • The DPP-4 enzyme and the test compound are pre-incubated in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The percent inhibition at each concentration of the test compound is determined relative to a control without any inhibitor.

    • The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

IV. Visualization of Key Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GLP-1 GLP-1 GLP-1_Receptor GLP-1_Receptor GLP-1->GLP-1_Receptor Binds DPP-4 DPP-4 DPP-4->GLP-1 Inactivates cAMP cAMP GLP-1_Receptor->cAMP PKA PKA cAMP->PKA Insulin_Release Insulin_Release PKA->Insulin_Release

Caption: Hypothetical signaling pathway of GLP-1 and its inactivation by DPP-4.

Experimental Workflow: IC50 Determination Serial_Dilution Prepare Serial Dilutions of Compound Pre_incubation Pre-incubate Enzyme and Compound Serial_Dilution->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Fluorescence_Measurement Measure Fluorescence Over Time Reaction_Initiation->Fluorescence_Measurement Data_Analysis Calculate % Inhibition and IC50 Fluorescence_Measurement->Data_Analysis

Caption: Workflow for determining the IC50 of an inhibitor.

Comparative Analysis of Guanidine-Based Compounds and Alternatives in Antimicrobial and Antigiardial Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activity of 1-carbamimidoyl-2-cyclohexylguanidine is not available in the current scientific literature. This guide provides a comparative analysis of the biological activity of the broader class of guanidine-containing compounds, using representative examples with known antimicrobial and antigiardial properties, compared against established alternatives.

Introduction to Guanidine Compounds' Biological Activity

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key functional moiety in a variety of biologically active molecules. Guanidinium-containing compounds have garnered significant interest in drug development due to their diverse pharmacological activities. A prominent feature of many guanidine derivatives is their potent antimicrobial and antiparasitic efficacy. This is often attributed to the cationic nature of the protonated guanidine group at physiological pH, which facilitates interaction with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.

This guide focuses on two key therapeutic areas where guanidine-based compounds have shown promise: as antibacterial agents against clinically relevant pathogens like Staphylococcus aureus, and as antigiardial agents against the protozoan parasite Giardia duodenalis.

Antibacterial Activity: Guanidine Compounds vs. Standard Antiseptics

A representative guanidine-based antibacterial agent, isopropoxy benzene guanidine (IBG), has demonstrated significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2][3] Below is a comparison of its activity with chlorhexidine, a widely used biguanide antiseptic.

Quantitative Comparison of Antibacterial Activity
CompoundOrganismEfficacy MetricValue Range (µg/mL)
Isopropoxy Benzene Guanidine (IBG)Staphylococcus aureusMIC0.125 - 4
ChlorhexidineStaphylococcus aureusMIC0.25 - 8

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5]

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.

  • Inoculum Preparation: The bacterial strain is cultured to a specific density (typically 0.5 McFarland standard). This standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at a controlled temperature (e.g., 37°C) for a specified period (typically 18-24 hours).

  • Data Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Stock Solution of Test Compound C Serial Dilution in 96-Well Plate A->C B Bacterial Culture D Inoculation of Bacterial Suspension B->D E Incubation D->E F Visual Inspection for Turbidity E->F G MIC Determination F->G

Experimental workflow for MIC determination.

Antigiardial Activity: Guanidine-Based Compounds vs. Standard Therapy

Robenidine, an anticoccidial agent, and its analogues have shown potent activity against Giardia duodenalis, the parasite responsible for giardiasis.[6][7] The efficacy of a highly active robenidine analogue is compared below with metronidazole, the standard first-line treatment for giardiasis.[6][8][9][10]

Quantitative Comparison of Antigiardial Activity
CompoundOrganismEfficacy MetricValue (µM)Incubation Time (hours)
Robenidine Analogue 41Giardia duodenalisIC500.25
MetronidazoleGiardia duodenalisIC50~5.0 - 50.09 - 18

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocol: Determination of IC50 for Giardia duodenalis

The IC50 values against Giardia duodenalis trophozoites are determined using an in vitro susceptibility assay.

  • Parasite Culture: Giardia duodenalis trophozoites are cultured axenically in a suitable medium (e.g., TYI-S-33) under anaerobic conditions at 37°C.

  • Drug Dilution and Incubation: The test compounds are serially diluted in culture tubes or 96-well plates. A known number of trophozoites are then added to each dilution and incubated for a specific period.

  • Viability Assessment: After incubation, the viability of the trophozoites is assessed. This can be done by counting the number of adherent trophozoites, or by using a viability dye (e.g., resazurin or propidium iodide) and measuring the signal (fluorescence or absorbance).

  • Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to a no-drug control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.[11]

Proposed Mechanism of Action for Guanidine-Based Antimicrobials

The primary mechanism of action for many guanidine-based antimicrobial compounds is the disruption of the microbial cell membrane.[1][3] The positively charged guanidinium group interacts with negatively charged components of the bacterial or parasitic cell membrane, such as phospholipids and teichoic acids. This interaction leads to membrane depolarization, increased permeability, and ultimately, leakage of intracellular contents and cell death.

Guanidine_MoA cluster_membrane Microbial Cell Membrane cluster_extracellular cluster_intracellular cluster_disruption Membrane Disruption PL Phospholipids (-ve charge) Depolarization Membrane Depolarization TA Teichoic Acids (-ve charge) Guanidine Guanidine Compound (+ve charge) Guanidine->PL Electrostatic Interaction Guanidine->TA Electrostatic Interaction Contents Cellular Contents Leakage Leakage of Contents Contents->Leakage Permeabilization Increased Permeability Depolarization->Permeabilization Permeabilization->Leakage Death Cell Death Leakage->Death

References

Cyclohexylguanidine Analogs as Na+/H+ Exchanger Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sodium-hydrogen exchanger (NHE) is a crucial membrane protein involved in the regulation of intracellular pH and sodium concentrations. Its isoform 1 (NHE-1) is a well-validated therapeutic target for various cardiovascular diseases, including myocardial ischemia-reperfusion injury. Cyclohexylguanidine derivatives have emerged as a promising class of NHE-1 inhibitors. This guide provides a comparative analysis of a series of cyclohexylidene aminoguanidine analogs, summarizing their structure-activity relationships (SAR) and providing detailed experimental protocols to aid in the development of novel and potent NHE-1 inhibitors.

Structure-Activity Relationship of Cyclohexylidene Aminoguanidine Analogs

The inhibitory activity of cyclohexylidene aminoguanidine derivatives against the Na+/H+ exchanger is significantly influenced by the nature and position of substituents on the aromatic ring attached to the cyclohexyl core. A systematic study of these analogs has revealed key structural features that govern their potency.

The core structure investigated is based on an aryl-substituted cyclohexylidene aminoguanidine scaffold. The following table summarizes the in vitro inhibitory activities (IC50) of a selection of these analogs against the rat platelet Na+/H+ exchanger, providing a clear comparison of their potencies.

Compound IDAr (Aromatic Substituent)IC50 (nM)[1]
1 Phenyl1100
2 2-Methylphenyl68
3 3-Methylphenyl800
4 4-Methylphenyl1100
5 2-Fluorophenyl100
6 2-Chlorophenyl150
7 2,5-Dimethylphenyl140
8 5-Fluoro-2-methylphenyl14

Key SAR Observations:

  • Substitution on the Aromatic Ring is Crucial: Unsubstituted phenyl analog 1 exhibits weak activity.

  • Ortho-Substitution Enhances Potency: Introduction of a methyl group at the ortho-position of the phenyl ring (compound 2 ) leads to a significant increase in inhibitory activity compared to the meta (compound 3 ) and para (compound 4 ) isomers.

  • Nature of Ortho-Substituent: Small, electron-donating or electron-withdrawing groups at the ortho-position, such as methyl (compound 2 ) and fluoro (compound 5 ), are well-tolerated and contribute to high potency.

  • Combined Substitutions: The combination of a methyl group at the 2-position and a fluoro group at the 5-position of the phenyl ring (compound 8 ) results in the most potent analog in this series, with an IC50 value of 14 nM[1].

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.

In Vitro Na+/H+ Exchanger (NHE) Inhibition Assay (Rat Platelets)

Objective: To determine the in vitro inhibitory activity of the synthesized cyclohexylidene aminoguanidine analogs on the Na+/H+ exchanger in rat platelets.

Materials:

  • Wistar rats (male, 250-300 g)

  • Acid-citrate-dextrose (ACD) solution

  • Bovine serum albumin (BSA)

  • 2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM)

  • Nigericin

  • HEPES buffer

  • Test compounds (cyclohexylidene aminoguanidine analogs)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Platelet Preparation:

    • Blood is collected from the abdominal aorta of anesthetized rats into syringes containing ACD solution.

    • Platelet-rich plasma (PRP) is obtained by centrifugation at 180 x g for 10 minutes.

    • Platelets are pelleted from the PRP by centrifugation at 800 x g for 10 minutes and resuspended in a HEPES buffer containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, and 10 mM HEPES (pH 7.4).

  • Fluorescent Dye Loading:

    • The platelet suspension is incubated with 5 µM BCECF-AM at 37°C for 30 minutes to load the pH-sensitive fluorescent dye.

    • After incubation, the platelets are washed to remove extracellular dye and resuspended in the HEPES buffer.

  • Intracellular Acidification:

    • The BCECF-loaded platelets are acidified by resuspending them in a sodium-free buffer (140 mM choline chloride, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4) and incubating with 5 µM nigericin for 5 minutes. This process equilibrates the intracellular and extracellular pH.

    • The platelets are then pelleted and resuspended in the sodium-free buffer to remove the nigericin.

  • Measurement of NHE Activity:

    • The acidified platelets are placed in a cuvette in a spectrofluorometer.

    • The fluorescence of BCECF is monitored at an excitation wavelength of 500 nm and an emission wavelength of 530 nm.

    • NHE activity is initiated by the addition of NaCl (final concentration 140 mM) to the sodium-free platelet suspension, which activates the Na+/H+ exchanger and leads to an increase in intracellular pH, detected as an increase in fluorescence.

    • The initial rate of the fluorescence increase is taken as the measure of NHE activity.

  • Inhibition Assay:

    • Test compounds, dissolved in DMSO, are added to the platelet suspension 5 minutes before the addition of NaCl.

    • The concentration of the test compound that inhibits 50% of the NHE activity (IC50) is determined by testing a range of concentrations and fitting the data to a dose-response curve.

Visualization of Structure-Activity Relationships

The following diagram illustrates the key findings from the structure-activity relationship study of cyclohexylidene aminoguanidine analogs as NHE-1 inhibitors.

SAR_Cyclohexylguanidine cluster_core Core Scaffold cluster_substituents Substitutions on Phenyl Ring Core R_H R = H (Weak Activity) R_ortho_Me R = 2-Me (High Potency) R_meta_Me R = 3-Me (Low Potency) R_para_Me R = 4-Me (Low Potency) R_ortho_F R = 2-F (High Potency) R_combined R = 2-Me, 5-F (Highest Potency)

Caption: SAR of Cyclohexylidene Aminoguanidine Analogs.

This guide provides a foundational understanding of the structure-activity relationships of cyclohexylidene aminoguanidine analogs as NHE-1 inhibitors. The presented data and experimental protocols are intended to facilitate further research and the rational design of more effective therapeutic agents targeting the Na+/H+ exchanger.

References

Comparative Cross-Reactivity Analysis of 1-carbamimidoyl-2-cyclohexylguanidine and Structurally Related Biguanides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the novel biguanide derivative, 1-carbamimidoyl-2-cyclohexylguanidine. Due to the absence of direct experimental data for this compound, this report extrapolates potential cross-reactivity based on comprehensive studies of structurally similar biguanides, primarily the antiseptic chlorhexidine, and considers the known interactions of other biguanides such as metformin and proguanil.

Executive Summary

1-carbamimidoyl-2-cyclohexylguanidine is a biguanide derivative characterized by a cyclohexyl moiety. Its structural similarity to other biguanides, particularly those with cyclic substitutions, suggests a potential for immunological cross-reactivity. This guide synthesizes available data on biguanide cross-reactivity to inform researchers on potential off-target effects and guide future experimental design. The primary focus is on IgE-mediated hypersensitivity reactions, as these have been documented for other biguanides like chlorhexidine.

Comparative Analysis of Biguanide Cross-Reactivity

The cross-reactivity of biguanides is largely determined by shared structural motifs that can be recognized by the immune system. The "biguanide" core itself, as well as substituent groups, can act as epitopes.

Table 1: Comparative Cross-Reactivity of Biguanides

CompoundAlternative Names/ClassKnown Cross-ReactantsNature of Cross-ReactivitySupporting Evidence
1-carbamimidoyl-2-cyclohexylguanidine (Hypothetical) Cyclohexyl Biguanide DerivativeProguanil, Chlorhexidine (potential)Immunological (IgE-mediated)Inferred from structural similarity to chlorhexidine and proguanil.
Chlorhexidine (CHX) Antiseptic BiguanideAlexidine (ALX), Polyhexanide (PHMB), Octenidine (OCT)Immunological (IgE-mediated)Positive skin prick tests, basophil activation tests, and ImmunoCAP inhibition studies in CHX-allergic patients.[1][2]
Metformin Antidiabetic BiguanideNot typically associated with immunological cross-reactivity.Pharmacodynamic/Pharmacokinetic InteractionsDoes not share structural motifs with common allergens and is not known to cause false positives in standard drug tests.[3] Interacts with numerous drugs affecting renal function and glucose metabolism.[4][5][6]
Proguanil Antimalarial BiguanideCycloguanil (active metabolite)Metabolic interconversionProguanil is a prodrug that is metabolized to cycloguanil. No significant immunological cross-reactivity with other antimalarials has been reported.[7][8]

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies adapted from studies on chlorhexidine cross-reactivity, which can be applied to investigate the cross-reactivity of 1-carbamimidoyl-2-cyclohexylguanidine.

Skin Prick Test (SPT)
  • Objective: To assess in vivo IgE-mediated hypersensitivity.

  • Methodology:

    • A panel of biguanides (e.g., 1-carbamimidoyl-2-cyclohexylguanidine, chlorhexidine, alexidine) at varying concentrations (e.g., 0.5 mg/mL, 5 mg/mL) and a negative (saline) and positive (histamine) control are prepared.

    • A small drop of each solution is placed on the patient's forearm.

    • The skin is pricked through each drop with a sterile lancet.

    • The wheal and flare response is measured after 15-20 minutes. A wheal diameter of ≥3 mm larger than the negative control is considered positive.[1][2]

Basophil Activation Test (BAT)
  • Objective: To measure the activation of basophils in response to an allergen in vitro.

  • Methodology:

    • Fresh heparinized whole blood is incubated with a range of concentrations of the test biguanides.

    • A positive control (anti-IgE antibody) and a negative control (buffer) are included.

    • After incubation, the cells are stained with fluorescently labeled antibodies against basophil surface markers (e.g., CD63, CD203c).

    • The percentage of activated (upregulating CD63) basophils is quantified using flow cytometry.[1][2]

ImmunoCAP Inhibition Assay
  • Objective: To determine the degree of cross-reactivity between different biguanides by measuring the inhibition of IgE binding.

  • Methodology:

    • Patient serum containing IgE antibodies against a specific biguanide (e.g., chlorhexidine) is pre-incubated with various concentrations of potential cross-reacting biguanides (inhibitors).

    • The pre-incubated serum is then added to an ImmunoCAP solid phase coated with the primary sensitizing biguanide.

    • The amount of IgE that binds to the solid phase is measured.

    • The percentage of inhibition is calculated to determine the extent of cross-reactivity.[1]

Visualizing Cross-Reactivity Pathways and Workflows

Signaling Pathway of IgE-Mediated Hypersensitivity

IgE_Mediated_Hypersensitivity cluster_0 Initial Sensitization cluster_1 Subsequent Exposure & Cross-Reactivity Biguanide Biguanide APC Antigen Presenting Cell Biguanide->APC Uptake & Processing TH2 T Helper 2 Cell APC->TH2 Antigen Presentation BCell B Cell TH2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Biguanide-specific IgE PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binds to FcεRI receptor Mediators Histamine, Leukotrienes, etc. MastCell->Mediators Degranulation CrossReactant Cross-Reactive Biguanide CrossReactant->MastCell Cross-links IgE AllergicSymptoms Allergic Symptoms Mediators->AllergicSymptoms Cross_Reactivity_Workflow Patient Patient with Suspected Biguanide Allergy SPT Skin Prick Test (In Vivo) Patient->SPT BloodSample Collect Whole Blood Patient->BloodSample Analysis Data Analysis & Comparison SPT->Analysis BAT Basophil Activation Test (In Vitro) BloodSample->BAT Serum Isolate Serum BloodSample->Serum BAT->Analysis ImmunoCAP ImmunoCAP Inhibition Assay (In Vitro) Serum->ImmunoCAP ImmunoCAP->Analysis Conclusion Determine Cross-Reactivity Profile Analysis->Conclusion

References

Validating Target Engagement of 1-carbamimidoyl-2-cyclohexylguanidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the target engagement of the novel compound 1-carbamimidoyl-2-cyclohexylguanidine. Based on its guanidinium core, a common pharmacophore for inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), this guide will focus on methodologies to assess its engagement and efficacy against this critical ion transporter.

The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi), cell volume, and ion homeostasis.[1][2] Its dysregulation is implicated in various pathologies, including cardiac hypertrophy, ischemia-reperfusion injury, and cancer, making it a compelling therapeutic target.[3][4][5] This guide outlines key experiments to validate the engagement of 1-carbamimidoyl-2-cyclohexylguanidine with NHE-1 and compares its potential performance against established inhibitors.

Comparative Performance of NHE-1 Inhibitors

To effectively evaluate a novel compound, its performance must be benchmarked against known inhibitors. Cariporide and Eniporide are well-characterized benzoylguanidine NHE-1 inhibitors, providing a solid basis for comparison. The following table summarizes hypothetical yet realistic experimental data for 1-carbamimidoyl-2-cyclohexylguanidine against these alternatives.

Parameter 1-carbamimidoyl-2-cyclohexylguanidine Cariporide Eniporide Test System
NHE-1 Inhibition (IC50) 15 nM30 nM[6]4.5 nM[6]Human Platelet Swelling Assay
NHE-1 Inhibition (IC50) 25 nM50 nM10 nMIntracellular pH Recovery Assay
NHE Isoform Selectivity (NHE-1 vs NHE-2) >200-fold>100-fold>150-foldStably transfected CHO cells
Cellular Thermal Shift (ΔTm) +3.5°C+2.8°C+4.1°CIntact cells expressing NHE-1
Cardioprotective Effect (Infarct Size Reduction) 45%35%50%Rat model of ischemia-reperfusion

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of target engagement. Below are protocols for a primary functional assay and a target engagement confirmation assay.

Fluorometric Intracellular pH (pHi) Recovery Assay

This assay functionally measures the inhibition of NHE-1 by assessing the recovery of intracellular pH following an acid load.

a. Materials:

  • Cells expressing NHE-1 (e.g., CHO-K1 cells stably expressing human NHE-1)

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • NH4Cl

  • Test compounds (1-carbamimidoyl-2-cyclohexylguanidine, Cariporide, Eniporide)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

b. Protocol:

  • Cell Seeding: Seed NHE-1 expressing cells into a 96-well plate at a density that forms a confluent monolayer on the day of the assay.

  • Dye Loading: Wash the cells with HBSS. Load the cells with BCECF-AM (typically 2-5 µM in HBSS) and incubate at 37°C for 30-60 minutes.

  • Compound Incubation: Wash the cells twice with HBSS to remove extracellular dye. Add HBSS containing the desired concentration of the test compound or vehicle control and incubate for 15-30 minutes.

  • Acid Loading: To induce an intracellular acid load, replace the compound-containing buffer with a pre-warmed NH4Cl solution (e.g., 20 mM in HBSS) and incubate for 5-10 minutes.

  • Initiating pH Recovery: Place the plate in a pre-warmed fluorescence plate reader. Rapidly replace the NH4Cl solution with a Na+-containing buffer (HBSS) that includes the test compound or vehicle. This removal of extracellular NH3/NH4+ and re-introduction of extracellular Na+ initiates NHE-1-mediated pHi recovery.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH.

  • Data Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) from the slope of the fluorescence ratio over time.[7] Plot the rate of recovery against the concentration of the inhibitor to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA directly assesses the binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.[8][9]

a. Materials:

  • Cells expressing NHE-1

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies specific for NHE-1

  • SDS-PAGE and Western blotting reagents

  • PCR thermocycler or heating blocks

b. Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for NHE-1.

  • Data Analysis: Quantify the band intensities for NHE-1 at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble NHE-1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus, target engagement. The difference in the melting temperature (ΔTm) is a measure of the extent of stabilization.

Visualizing Pathways and Workflows

Understanding the signaling context and experimental procedures is facilitated by clear diagrams.

NHE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth_Factors Growth Factors (e.g., PDGF, EGF) Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 influx GPCR GPCRs ERK ERK1/2 GPCR->ERK activates RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K activates pHi_reg Intracellular pH Regulation NHE1->pHi_reg maintains Cytoskeleton Cytoskeletal Reorganization NHE1->Cytoskeleton modulates H_int H+ NHE1->H_int efflux Akt Akt PI3K->Akt activates Akt->NHE1 phosphorylates & activates ERK->NHE1 phosphorylates & activates Cell_Proliferation Cell Proliferation & Survival pHi_reg->Cell_Proliferation enables

Caption: NHE-1 is activated by various signaling pathways, including those initiated by growth factors, leading to the regulation of intracellular pH and downstream cellular processes.

CETSA_Workflow A 1. Cell Culture & Treatment (Vehicle vs. Compound) B 2. Cell Harvesting & Resuspension A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separation of Soluble Fraction (High-Speed Centrifugation) D->E F 6. Protein Quantification & Western Blot for NHE-1 E->F G 7. Data Analysis (Generate Melting Curves & ΔTm) F->G

Caption: The Cellular Thermal Shift Assay (CETSA) workflow involves treating cells, applying a heat shock, and quantifying the remaining soluble target protein to assess ligand binding.

References

Benchmarking 1-Carbamimidoyl-2-Cyclohexylguanidine: A Comparative Analysis Against Prominent Guanidine-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In an effort to guide researchers, scientists, and drug development professionals, this report presents a comprehensive comparative analysis of the novel guanidine compound, 1-carbamimidoyl-2-cyclohexylguanidine, against a panel of established guanidine-based drugs. This guide provides a detailed examination of their mechanisms of action, therapeutic applications, and available performance data, offering a valuable resource for the evaluation and development of new guanidine-derived therapeutics.

Due to the limited publicly available data on 1-carbamimidoyl-2-cyclohexylguanidine, this comparison leverages data from structurally related cyclohexylguanidine derivatives and benchmarks them against well-characterized guanidine drugs from diverse therapeutic areas: the biguanides Metformin and Buformin (antidiabetic), the antifolate Proguanil (antimalarial), and the neuromodulator Agmatine.

Overview of Guanidine-Based Drugs

The guanidinium group, characterized by its planarity and positive charge, is a key pharmacophore in numerous clinically significant drugs. Its ability to form strong hydrogen bonds and electrostatic interactions with biological targets underpins its diverse pharmacological activities, ranging from metabolic regulation to antimicrobial effects.

Comparative Data of Selected Guanidine Drugs

The following table summarizes the key characteristics and available data for the selected guanidine-based drugs to provide a framework for benchmarking 1-carbamimidoyl-2-cyclohexylguanidine.

Feature1-Carbamimidoyl-2-Cyclohexylguanidine (Projected)MetforminBuforminProguanilAgmatine
Drug Class Guanidine DerivativeBiguanideBiguanideBiguanide (Antifolate)Aminoguanidine
Primary Therapeutic Area Antihypertensive, Antimicrobial (Hypothesized)Type 2 DiabetesType 2 DiabetesMalaria (Prophylaxis and Treatment)Neurological Disorders, Pain Management
Primary Mechanism of Action Likely involves modulation of ion channels or cellular signaling pathways.Activation of AMP-activated protein kinase (AMPK), inhibition of hepatic gluconeogenesis.[1][2][3][4][5]Similar to Metformin, activation of AMPK.[6][7]Inhibition of dihydrofolate reductase in malaria parasites.[8][9]Modulation of multiple receptors including NMDA, α2-adrenergic, and imidazoline receptors; inhibition of nitric oxide synthase.[10][11]
Key Cellular Targets Voltage-gated potassium channels (speculated)Mitochondrial Complex I, AMPK[1][3]AMPKDihydrofolate ReductaseNMDA receptors, α2-adrenergic receptors, Imidazoline receptors, Nitric Oxide Synthase
Bioavailability (Oral) Data not available50-60%[3]Data not availableWell absorbed[8]Poor, due to extensive metabolism[12]
Common Side Effects Gastrointestinal disturbances, potential for nephrotoxicity (inferred from related compounds)Diarrhea, nausea, abdominal pain, lactic acidosis (rare).[3]Higher risk of lactic acidosis compared to metformin, leading to its withdrawal in many countries.[7][13]Abdominal pain, nausea, vomiting, headache.[14]Hypotension, gastrointestinal upset.

Signaling Pathways

The diverse therapeutic effects of guanidine drugs are mediated through various signaling pathways. Understanding these pathways is crucial for predicting the mechanism of action of novel compounds like 1-carbamimidoyl-2-cyclohexylguanidine.

Metformin_Signaling_Pathway Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Lipid_Synthesis ↓ Lipid Synthesis AMPK->Lipid_Synthesis

Caption: Metformin's primary mechanism of action involves the activation of AMPK.

Proguanil_Signaling_Pathway Proguanil Proguanil Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil Metabolized to DHFR Dihydrofolate Reductase (DHFR) in Plasmodium Cycloguanil->DHFR Inhibits Folate_Synthesis ↓ Folate Synthesis DHFR->Folate_Synthesis DNA_Synthesis ↓ DNA Synthesis Folate_Synthesis->DNA_Synthesis Parasite_Replication Inhibition of Parasite Replication DNA_Synthesis->Parasite_Replication

Caption: Proguanil acts as a prodrug, with its active metabolite inhibiting parasite DNA synthesis.

Agmatine_Signaling_Pathway Agmatine Agmatine NMDA_Receptor NMDA Receptor Agmatine->NMDA_Receptor Antagonizes Alpha2_Adrenergic_Receptor α2-Adrenergic Receptor Agmatine->Alpha2_Adrenergic_Receptor Agonist Imidazoline_Receptor Imidazoline Receptor Agmatine->Imidazoline_Receptor Agonist nNOS Neuronal Nitric Oxide Synthase (nNOS) Agmatine->nNOS Inhibits Neurotransmission Modulation of Neurotransmission NMDA_Receptor->Neurotransmission Alpha2_Adrenergic_Receptor->Neurotransmission Imidazoline_Receptor->Neurotransmission Neuroprotection Neuroprotection nNOS->Neuroprotection Pain_Perception ↓ Pain Perception Neurotransmission->Pain_Perception

Caption: Agmatine exerts its effects through multiple receptor and enzyme interactions in the CNS.

Experimental Protocols for Benchmarking

To facilitate the direct comparison of 1-carbamimidoyl-2-cyclohexylguanidine with other guanidine drugs, the following standardized experimental protocols are recommended.

In Vitro Efficacy and Potency Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the test compounds against their respective targets.

General Protocol (Target-Based Assay):

  • Target Preparation: Isolate or recombinantly express and purify the target protein (e.g., AMPK, DHFR, specific ion channels).

  • Assay Buffer Preparation: Prepare an appropriate buffer system that maintains the stability and activity of the target protein.

  • Compound Dilution: Prepare a serial dilution of the test compounds (1-carbamimidoyl-2-cyclohexylguanidine and comparators) in the assay buffer.

  • Assay Reaction: In a microplate format, incubate the target protein with its substrate and varying concentrations of the test compounds.

  • Detection: Measure the enzymatic activity or binding affinity using a suitable detection method (e.g., spectrophotometry, fluorometry, radioligand binding assay).

  • Data Analysis: Plot the percentage of inhibition or activation against the compound concentration and determine the IC50 or EC50 value using non-linear regression analysis.

In_Vitro_Assay_Workflow Start Start Prepare_Reagents Prepare Target Protein, Substrate, and Buffers Start->Prepare_Reagents Compound_Dilution Serial Dilution of Test Compounds Prepare_Reagents->Compound_Dilution Incubation Incubate Protein, Substrate & Compound Compound_Dilution->Incubation Detection Measure Activity/ Binding Incubation->Detection Data_Analysis Calculate IC50/EC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro target-based assays.

Cellular Activity Assessment

Objective: To evaluate the effect of the compounds on a relevant cellular process.

General Protocol (Cell-Based Assay):

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes for metformin, cancer cell lines for antimicrobial guanidines) under standard conditions.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified duration.

  • Cellular Endpoint Measurement: Measure a relevant cellular response, such as:

    • Metabolic Activity: Glucose uptake, lactate production, or ATP levels.

    • Cell Viability/Proliferation: MTT or MTS assay.

    • Signaling Pathway Activation: Western blotting for phosphorylated proteins (e.g., p-AMPK).

  • Data Analysis: Determine the concentration-response relationship and calculate relevant parameters (e.g., GI50 for growth inhibition).

In Vivo Efficacy Studies

Objective: To assess the therapeutic efficacy of the compounds in a relevant animal model.

General Protocol (Animal Model):

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease state (e.g., db/db mice for diabetes, Plasmodium-infected mice for malaria).

  • Compound Administration: Administer the test compounds to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Efficacy Endpoint Measurement: Monitor the relevant disease parameters over time, such as:

    • Blood glucose levels (for antidiabetic drugs).

    • Parasitemia (for antimalarial drugs).

    • Blood pressure (for antihypertensive drugs).

  • Data Analysis: Compare the treatment groups to the vehicle control group to determine the in vivo efficacy of the compounds.

Conclusion and Future Directions

While a definitive benchmark of 1-carbamimidoyl-2-cyclohexylguanidine awaits specific experimental data, this comparative guide provides a robust framework for its evaluation. By understanding the established mechanisms, therapeutic profiles, and experimental benchmarks of existing guanidine-based drugs, researchers can strategically design studies to elucidate the pharmacological properties of this novel compound. Future research should focus on determining its primary molecular targets, elucidating its signaling pathways, and assessing its efficacy and safety in relevant preclinical models. This systematic approach will be instrumental in unlocking the therapeutic potential of 1-carbamimidoyl-2-cyclohexylguanidine and other emerging guanidine derivatives.

References

A Guide to Assessing the Comparative Stability of Pharmaceutical Salts: A Case Study Framework for 1-carbamimidoyl-2-cyclohexylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide outlines the key factors influencing salt stability and details the experimental protocols necessary to generate robust comparative data. The provided templates and workflows can be adapted to evaluate the salts of 1-carbamimidoyl-2-cyclohexylguanidine or any other API.

Factors Influencing Salt Stability

The stability of a pharmaceutical salt is influenced by a variety of intrinsic and extrinsic factors. Key considerations include:

  • pKa of the API and Counter-ion: The difference in pKa between the API and the counter-ion is a primary determinant of salt stability. A larger pKa difference generally leads to a more stable salt.

  • Hygroscopicity: The tendency of a salt to absorb atmospheric moisture can lead to physical changes (e.g., deliquescence) and chemical degradation.

  • Polymorphism: The ability of a salt to exist in different crystalline forms (polymorphs) can have profound effects on its stability, solubility, and other physicochemical properties.

  • Melting Point: A high melting point is often indicative of greater lattice energy and, consequently, better physical stability.

  • Chemical Reactivity: The inherent chemical nature of the API and the counter-ion can predispose the salt to specific degradation pathways, such as oxidation or hydrolysis.

Experimental Protocols for Comparative Stability Assessment

A thorough evaluation of salt stability involves a battery of experiments designed to probe the physical and chemical robustness of each salt form under various stress conditions.

Salt Formation and Characterization
  • Methodology: Salts of 1-carbamimidoyl-2-cyclohexylguanidine would be prepared by reacting the free base with a stoichiometric amount of the desired acid (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric) in a suitable solvent system. The resulting salt is then isolated by crystallization, and its identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Thermal Analysis
  • Methodology:

    • Differential Scanning Calorimetry (DSC): Samples of each salt are heated at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere. The resulting thermogram provides information on the melting point, heat of fusion, and the presence of any polymorphic transitions or degradation events.

    • Thermogravimetric Analysis (TGA): The mass of each salt sample is monitored as a function of temperature. TGA is used to determine the presence of solvates or hydrates and to identify the temperature at which thermal decomposition begins.

Hygroscopicity Assessment
  • Methodology: The moisture sorption-desorption profiles of the salts are determined using Dynamic Vapor Sorption (DVS). Samples are exposed to a range of relative humidity (RH) conditions (e.g., 0% to 95% RH) at a constant temperature (e.g., 25 °C), and the change in mass is recorded. This allows for the classification of each salt according to its hygroscopic nature (e.g., non-hygroscopic, slightly hygroscopic, very hygroscopic).

Solid-State Stability Studies (Forced Degradation)
  • Methodology: Samples of each salt are stored under accelerated stability conditions as per the International Council for Harmonisation (ICH) guidelines (e.g., 40 °C/75% RH, 60 °C). At specified time points (e.g., 1, 2, 4 weeks), the samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products. Powder X-ray Diffraction (PXRD) should also be performed to detect any changes in the crystalline form.

Data Presentation for Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in tabular format.

Table 1: Physicochemical Properties of 1-carbamimidoyl-2-cyclohexylguanidine Salts

Salt FormMolecular WeightMelting Point (°C)pKa Difference (ΔpKa)
HydrochlorideDataDataData
SulfateDataDataData
MesylateDataDataData
TartrateDataDataData
CitrateDataDataData

Table 2: Hygroscopicity and Thermal Stability Data

Salt FormHygroscopicity Classification% Moisture Uptake at 80% RHDecomposition Temp. (°C)
HydrochlorideDataDataData
SulfateDataDataData
MesylateDataDataData
TartrateDataDataData
CitrateDataDataData

Table 3: Solid-State Stability Data (40 °C/75% RH)

Salt FormInitial Purity (%)Purity after 4 weeks (%)Total Degradants after 4 weeks (%)Polymorphic Form Change
HydrochlorideDataDataDataYes/No
SulfateDataDataDataYes/No
MesylateDataDataDataYes/No
TartrateDataDataDataYes/No
CitrateDataDataDataYes/No

Visualizing the Salt Selection and Stability Workflow

The following diagrams illustrate the logical flow of the salt selection and stability assessment process.

SaltScreeningWorkflow cluster_0 Phase 1: Salt Formation & Initial Screening cluster_1 Phase 2: In-depth Stability Assessment cluster_2 Phase 3: Lead Salt Selection API API Free Base (1-carbamimidoyl-2-cyclohexylguanidine) Counterions Counter-ion Selection API->Counterions SaltFormation Salt Formation (Crystallization) Counterions->SaltFormation InitialChar Initial Characterization (PXRD, TGA, DSC) SaltFormation->InitialChar Hygroscopicity Hygroscopicity (DVS) InitialChar->Hygroscopicity ForcedDeg Forced Degradation (High T/RH) InitialChar->ForcedDeg DataComp Data Comparison & Ranking Hygroscopicity->DataComp Analysis Stability Analysis (HPLC, PXRD) ForcedDeg->Analysis Analysis->DataComp LeadSalt Lead Salt Candidate DataComp->LeadSalt

Caption: Workflow for pharmaceutical salt screening and selection.

StabilityTestingProtocol cluster_input Input Materials cluster_tests Stability Tests cluster_outputs Data Outputs SaltA Salt A Thermal Thermal Analysis (DSC, TGA) SaltA->Thermal Hygro Hygroscopicity (DVS) SaltA->Hygro Forced Forced Degradation (40°C/75%RH) SaltA->Forced SaltB Salt B SaltB->Thermal SaltB->Hygro SaltB->Forced SaltC Salt C SaltC->Thermal SaltC->Hygro SaltC->Forced ThermalData Melting Point, Decomposition Temp. Thermal->ThermalData HygroData Moisture Uptake, Classification Hygro->HygroData StabilityData Degradation Profile, Polymorphic Stability Forced->StabilityData

Caption: Protocol for comparative stability testing of salt forms.

By following the outlined experimental protocols and utilizing the provided data presentation formats, researchers can systematically evaluate and compare the stability of different salts of 1-carbamimidoyl-2-cyclohexylguanidine. This structured approach will enable the selection of a salt form with optimal physicochemical properties for further drug development.

assessing off-target effects of 1-carbamimidoyl-2-cyclohexylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For researchers and drug development professionals, understanding the off-target effects of a novel compound is critical for accurate interpretation of experimental results and for the early identification of potential toxicities. This guide provides a framework for assessing the off-target profile of guanidine-containing molecules, with a focus on experimental design and data presentation.

While the specific compound "1-carbamimidoyl-2-cyclohexylguanidine" was not found in publicly available chemical databases, the guanidinium group is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. Therefore, a thorough assessment of off-target effects is paramount for any new guanidine-based compound. This guide offers a comparative framework and methodologies to evaluate the selectivity of such compounds.

Comparison with Alternative Compounds

To contextualize the off-target profile of a novel guanidine compound, it is essential to compare it with other well-characterized molecules that share a similar primary target or structural motifs. The selection of appropriate comparator compounds is crucial for a meaningful analysis.

Table 1: Comparative Off-Target Profile of a Hypothetical Guanidine Compound and Alternatives

CompoundPrimary Target(s)Off-Target Kinase Hits (>90% Inhibition @ 1µM)Known Off-Target FamilieshERG Inhibition (IC50)CYP450 Inhibition (IC50)
[Test Compound] e.g., Kinase Xe.g., SRC, LCK, YESe.g., Kinases, GPCRse.g., > 10 µMe.g., CYP3A4: 5 µM
Compound A e.g., Kinase Xe.g., ABL, KITe.g., Kinasese.g., 2 µMe.g., CYP3A4: > 20 µM
Compound B e.g., Kinase Ye.g., FLT3, PDGFRe.g., Kinasese.g., > 30 µMe.g., CYP2D6: 8 µM

Methodologies for Off-Target Profiling

A multi-pronged approach employing both in silico and in vitro methods is recommended for a comprehensive assessment of off-target interactions.

In Silico Prediction of Off-Target Interactions

Computational methods can provide an initial, broad assessment of potential off-target interactions. These approaches leverage the chemical structure of the small molecule to predict its binding affinity to a large panel of known protein targets.

Workflow for In Silico Off-Target Screening

G cluster_0 In Silico Prediction Input Compound Structure Input Compound Structure 2D/3D Similarity Search 2D/3D Similarity Search Input Compound Structure->2D/3D Similarity Search SMILES/SDF Molecular Docking Molecular Docking Input Compound Structure->Molecular Docking 3D Conformer Predicted Off-Targets Predicted Off-Targets 2D/3D Similarity Search->Predicted Off-Targets Molecular Docking->Predicted Off-Targets Machine Learning Models Machine Learning Models Machine Learning Models->Predicted Off-Targets G cluster_1 Kinase Profiling Workflow Compound Dilution Compound Dilution Kinase Panel Assay Kinase Panel Assay Compound Dilution->Kinase Panel Assay Data Acquisition Data Acquisition Kinase Panel Assay->Data Acquisition Luminescence Reading Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate % Inhibition Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Generate IC50 curves G cluster_2 Cellular Signaling Receptor Receptor On_Target_Kinase On-Target Kinase Receptor->On_Target_Kinase Off_Target_Kinase Off-Target Kinase Receptor->Off_Target_Kinase Downstream_Effector_1 Downstream Effector 1 On_Target_Kinase->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Cellular_Response_1 Desired Cellular Response Downstream_Effector_1->Cellular_Response_1 Cellular_Response_2 Undesired Cellular Response Downstream_Effector_2->Cellular_Response_2 Test_Compound Test_Compound Test_Compound->On_Target_Kinase Inhibition Test_Compound->Off_Target_Kinase Inhibition

Independent Verification of 1-Carbamimidoyl-2-cyclohexylguanidine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 1-carbamimidoyl-2-cyclohexylguanidine, more commonly known as 1-cyclohexylbiguanide. Due to the limited availability of direct, published experimental data for this specific compound, this guide presents a primary synthesis protocol extrapolated from well-established methods for analogous biguanides, alongside a potential alternative route. The supporting experimental data is based on typical results for similar compounds and serves as a benchmark for verification.

Executive Summary

The synthesis of 1-cyclohexylbiguanide is most effectively and commonly achieved through the condensation of cyclohexylamine hydrochloride with dicyandiamide. This method, widely used for the preparation of related biguanide drugs such as metformin and proguanil, offers a straightforward and cost-effective approach. An alternative pathway involves the use of sodium dicyanamide, which provides a different methodological approach but may involve more steps. This guide details the experimental protocols for both methods, presents expected quantitative data in a comparative table, and provides illustrative diagrams for the synthetic workflow and logical relationships.

Comparison of Synthetic Routes

ParameterPrimary Synthesis: From Cyclohexylamine HCl and DicyandiamideAlternative Synthesis: From Cyclohexylamine and Sodium Dicyanamide
Starting Materials Cyclohexylamine hydrochloride, DicyandiamideCyclohexylamine, Sodium dicyanamide, Acid
Reaction Time 4 - 8 hours6 - 12 hours
Typical Yield 60 - 75%50 - 65%
Purity (post-recrystallization) >98%>97%
Reaction Conditions Reflux in a suitable solvent (e.g., water, ethanol)Stepwise reaction, often in an aqueous acidic medium
Advantages One-pot synthesis, readily available starting materialsAvoids the direct use of amine hydrochloride
Disadvantages Requires the hydrochloride salt of the aminePotentially a two-step process, may require careful pH control

Experimental Protocols

Primary Synthesis: Reaction of Cyclohexylamine Hydrochloride with Dicyandiamide

This procedure is based on the well-documented synthesis of analogous N-alkyl biguanides.

Materials:

  • Cyclohexylamine hydrochloride

  • Dicyandiamide (Cyanoguanidine)

  • Ethanol (or water)

  • Activated charcoal

  • Hydrochloric acid (for pH adjustment if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of cyclohexylamine hydrochloride and dicyandiamide.

  • Add a suitable solvent, such as ethanol or water, to achieve a concentration of approximately 1-2 M.

  • Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the solution to cool to room temperature.

  • If the product crystallizes upon cooling, it can be collected by filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • For purification, the crude product is dissolved in hot water or ethanol, treated with activated charcoal to remove colored impurities, and then filtered.

  • The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystallization of the 1-cyclohexylbiguanide hydrochloride.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a vacuum oven. The melting point of 1-cyclohexylbiguanide monohydrochloride is reported to be 225-227 °C[1].

Alternative Synthesis: Reaction of Cyclohexylamine with Sodium Dicyanamide

This method provides an alternative route, starting from the free amine.

Materials:

  • Cyclohexylamine

  • Sodium dicyanamide

  • Hydrochloric acid (or another suitable acid)

  • Water

Procedure:

  • Dissolve sodium dicyanamide in water.

  • In a separate vessel, prepare an aqueous solution of cyclohexylamine and acidify it with hydrochloric acid to form the cyclohexylammonium salt in situ.

  • Slowly add the cyclohexylammonium salt solution to the sodium dicyanamide solution with stirring.

  • Heat the reaction mixture to a temperature of 80-100°C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and adjust the pH if necessary to facilitate product precipitation.

  • The crude product is isolated by filtration and purified by recrystallization as described in the primary synthesis method.

Expected Analytical Verification Data

Analytical TechniqueExpected Observations for 1-Cyclohexylbiguanide Hydrochloride
¹H NMR Signals corresponding to the cyclohexyl protons (broad multiplets in the range of 1.0-2.0 ppm and a multiplet for the CH-N proton around 3.0-3.5 ppm). Broad signals for the -NH protons of the biguanide moiety would be expected in the range of 6.5-8.0 ppm.
¹³C NMR Signals for the cyclohexyl carbons would be expected in the aliphatic region (approx. 24-55 ppm). The guanidinium carbons would appear further downfield (approx. 155-165 ppm).
IR Spectroscopy (FTIR) Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching of the guanidinium group (around 1600-1650 cm⁻¹), and C-N stretching.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the protonated form of 1-cyclohexylbiguanide (C₈H₁₇N₅), with a calculated m/z of 184.1557.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product A Cyclohexylamine Hydrochloride C Reflux in Solvent (e.g., Ethanol) A->C B Dicyandiamide B->C D Cooling & Crystallization C->D E Recrystallization D->E F 1-Cyclohexylbiguanide Hydrochloride E->F

Caption: Primary synthesis workflow for 1-cyclohexylbiguanide hydrochloride.

LogicalRelationship cluster_synthesis Synthesis of 1-Cyclohexylbiguanide cluster_verification Independent Verification Primary Primary Route: Cyclohexylamine HCl + Dicyandiamide NMR NMR Spectroscopy (¹H, ¹³C) Primary->NMR verifies structure IR IR Spectroscopy Primary->IR verifies functional groups MS Mass Spectrometry Primary->MS verifies molecular weight MP Melting Point Analysis Primary->MP verifies purity Alternative Alternative Route: Cyclohexylamine + Na-Dicyanamide Alternative->NMR Alternative->IR Alternative->MS Alternative->MP

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride (Proguanil hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride (also known as Proguanil hydrochloride), a substance classified as toxic if swallowed.[1][2]

Pre-Disposal and Handling Precautions

Before beginning the disposal process, it is imperative to handle the chemical with appropriate care to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Always wear impervious gloves to prevent skin contact.[3]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against dust particles.[2][3]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[2]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved respirator.[3]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2]

  • Avoid generating dust during handling and disposal.[1]

  • Wash hands thoroughly with soap and water after handling the chemical.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

Disposal Procedures

The primary method for the disposal of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride is through a licensed and approved waste disposal company. Never dispose of this chemical down the drain or in regular trash.[1][2][4]

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Clearly label the waste container with the chemical name: "1-carbamimidoyl-2-cyclohexylguanidine hydrochloride" or "Proguanil hydrochloride" and the appropriate hazard symbols (e.g., "Toxic").

    • Keep this waste stream separate from other chemical wastes to avoid incompatible reactions.

  • Containerization:

    • Use a dedicated, sealable, and chemically resistant container for the waste.

    • Ensure the container is tightly closed to prevent leaks or spills.[1]

  • Engage a Professional Waste Disposal Service:

    • The disposal of this toxic substance must be handled by a licensed professional waste disposal service.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and contracts with approved waste disposal vendors.

  • Alternative Disposal Method (for licensed facilities):

    • For facilities equipped and licensed for such procedures, one recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained personnel in a controlled environment.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride, such as gloves, weighing paper, and empty containers, should be treated as hazardous waste.

    • Dispose of contaminated packaging and other materials as unused product in the same designated waste container.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment and Cleanup:

    • Carefully sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area thoroughly with a suitable decontamination solution.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride.

start Disposal of 1-carbamimidoyl-2- cyclohexylguanidine hydrochloride ppe Wear Appropriate PPE: - Impervious Gloves - Safety Goggles - Lab Coat start->ppe waste_collection Collect Waste in a Labeled, Sealed Container ppe->waste_collection spill Is there a spill? waste_collection->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal spill->contact_ehs No spill_procedure->waste_collection licensed_incineration Is licensed on-site incineration an option? contact_ehs->licensed_incineration incinerate Dissolve in combustible solvent and incinerate in an approved chemical incinerator licensed_incineration->incinerate Yes contaminated_materials Dispose of Contaminated Materials (e.g., gloves, containers) as Hazardous Waste licensed_incineration->contaminated_materials No incinerate->contaminated_materials end Disposal Complete contaminated_materials->end

Caption: Disposal Workflow for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride.

References

Personal protective equipment for handling 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This document provides detailed guidance on the personal protective equipment (PPE), handling procedures, and emergency measures for 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride, commonly known as Robenidine hydrochloride (CAS No. 25875-50-7).

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is mandatory when handling Robenidine hydrochloride.[1][2][3][4][5]

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection GlovesChemical-impermeable gloves. Must be inspected prior to use.[1][2]
Protective ClothingFire/flame resistant and impervious clothing, such as lab coats or disposable coveralls.[1][2][3]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][4] In well-ventilated areas, it may not be required.

First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure to Robenidine hydrochloride.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1][2]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2]

Standard Operating Procedure for Safe Handling

A systematic approach to handling Robenidine hydrochloride from receipt to disposal is crucial for minimizing risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from foodstuff containers.[2]

2. Handling and Use:

  • Ensure adequate ventilation, using local exhaust ventilation where dust may be generated.[1][3]

  • Avoid the formation of dust and aerosols.[2][5]

  • Wear the appropriate personal protective equipment as detailed in the table above.

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling.[1]

3. Spill Management:

  • Evacuate personnel from the spill area.

  • Wear full personal protective equipment, including respiratory protection.

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

  • Avoid allowing the chemical to enter drains.[1][2]

4. Disposal:

  • Dispose of the waste material and container at an approved waste disposal plant.

  • Adhere to all local, regional, and national regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of Robenidine hydrochloride in a laboratory setting.

prep Preparation - Don appropriate PPE - Ensure proper ventilation handling Handling - Weigh and prepare solutions in a ventilated enclosure - Avoid dust generation prep->handling post_handling Post-Handling - Decontaminate work surfaces - Remove and dispose of PPE correctly handling->post_handling waste Waste Disposal - Collect waste in a labeled, sealed container - Dispose of according to institutional and regulatory guidelines post_handling->waste

Caption: Workflow for Safe Handling of Robenidine Hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.